Glucocorticoid receptor agonist-3 Ala-Ala-Mal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H55FN4O12 |
|---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46-,47-,48-,49+/m0/s1 |
InChI Key |
BISHTACTVXELTJ-VFAPTOKSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCN3C(=O)C=CC3=O)F)[C@H]4O[C@@H]5C[C@H]6[C@@H]7CCC8=CC(=O)C=C[C@@]8([C@H]7[C@H](C[C@@]6([C@@]5(O4)C(=O)CO)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Discovery and Synthesis of a Novel Peptide-Conjugated Glucocorticoid Receptor Agonist
Topic: Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal Content Type: An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "this compound" does not correspond to a known entity in publicly available scientific literature. This document, therefore, presents a representative discovery and synthesis pathway for a hypothetical peptide-drug conjugate of this class, based on established principles of medicinal chemistry, peptide synthesis, and glucocorticoid receptor pharmacology.
Introduction: The Rationale for a Selective, Peptide-Targeted Glucocorticoid Receptor Agonist
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents, widely used in the treatment of autoimmune diseases, inflammatory conditions, and certain cancers.[1][2][3] Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes.[4][5][6] Upon binding to a GC, the GR can act through two primary genomic mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins.[2][5] This mechanism is also associated with many of the undesirable side effects of GC therapy, such as metabolic dysregulation and skin atrophy.[1][3]
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and other inflammatory mediators.[2][4][5]
The discovery of selective glucocorticoid receptor agonists (SEGRAs) or modulators (SEGRMs) aims to dissociate the beneficial transrepression effects from the side-effect-associated transactivation.[3][7][8] This can be achieved by developing ligands that induce a specific GR conformation favoring the monomeric state.[9][10]
This whitepaper outlines a hypothetical discovery and development pathway for "this compound" (hereafter GR-Ag-3-AAM), a novel SEGRA conjugated to a dipeptide-maleimide moiety. The peptide component (Ala-Ala) can serve various purposes, such as modifying solubility or acting as a substrate for specific proteases, while the maleimide group allows for specific conjugation, for instance, to a targeting protein.[11][12][13] The integration of a small molecule SEGRA with a peptide component represents a next-generation therapeutic strategy to enhance efficacy and safety.[14][15][16]
Glucocorticoid Receptor Signaling Pathways
The biological effects of GR agonists are mediated through complex signaling cascades. Understanding these pathways is critical for designing selective modulators.
Classical Genomic Signaling
In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs).[4][7] Ligand binding triggers a conformational change, dissociation from the HSP complex, and translocation of the GR into the nucleus.[4][17] There, it can either activate or repress gene expression through the mechanisms of transactivation and transrepression, respectively.
Non-Genomic Signaling
Glucocorticoids can also elicit rapid cellular responses that do not require gene transcription.[5][17][18] These non-genomic effects can be mediated by membrane-bound GR (mGR) or through the interaction of the cytoplasmic GR with various kinase signaling pathways, such as PI3K and MAPKs.[5][18]
Discovery and Synthesis Workflow
The development of GR-Ag-3-AAM would follow a structured workflow, from initial hit identification to the final peptide-drug conjugate.
Synthesis Protocols
The synthesis of GR-Ag-3-AAM is a multi-stage process involving the preparation of the core agonist molecule, the peptide-linker, and their subsequent conjugation.
Hypothetical Synthesis of GR-Ag-3 Core
The synthesis of a novel non-steroidal SEGRA often involves building a core scaffold designed to fit into the GR ligand-binding domain.[19][20][21] The following is a representative synthetic route.
Protocol:
-
Step 1: Sonogashira Coupling. An appropriately substituted 5-amino-4-iodopyrimidine is coupled with a chiral alkyne intermediate under palladium catalysis to form the core heterocyclic structure.[19]
-
Step 2: Base-Mediated Cyclization. The coupled product undergoes an intramolecular cyclization reaction in the presence of a strong base (e.g., sodium hydride) to form the fused ring system characteristic of many non-steroidal GR agonists.[19]
-
Step 3: Functional Group Interconversion. A terminal functional group (e.g., an ester) on a side chain is hydrolyzed to a carboxylic acid.
-
Step 4: Amide Coupling. The resulting carboxylic acid is activated (e.g., with HATU) and coupled with a primary amine containing a protected thiol (e.g., S-trityl cysteamine) to introduce a handle for conjugation.
-
Step 5: Deprotection. The thiol protecting group is removed under acidic conditions to yield the final GR-Ag-3 core molecule with a free sulfhydryl group.
Synthesis of Ala-Ala-Maleimide Linker
The peptide-linker component is synthesized using standard solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Loading: The C-terminal alanine is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).
-
Fmoc Deprotection: The Fmoc protecting group on the first alanine is removed using a solution of 20% piperidine in DMF.
-
Peptide Coupling: The second Fmoc-protected alanine is activated (e.g., with HBTU/DIPEA) and coupled to the resin-bound alanine.
-
Fmoc Deprotection: The Fmoc group of the N-terminal alanine is removed.
-
Maleimide Functionalization: 3-Maleimidopropionic acid is activated and coupled to the N-terminus of the dipeptide.
-
Cleavage and Deprotection: The completed peptide-linker is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: The crude product is purified by reverse-phase HPLC.
Conjugation of GR-Ag-3 to Ala-Ala-Maleimide
The final conjugation step utilizes the specific reaction between the maleimide group on the peptide and the thiol group on the GR agonist.
Protocol:
-
The thiol-containing GR-Ag-3 is dissolved in a phosphate buffer (pH 7.0) containing a co-solvent like DMF or DMSO.
-
The Ala-Ala-Maleimide linker is added in a slight molar excess (e.g., 1.2 equivalents).
-
The reaction is stirred at room temperature and monitored by LC-MS until the starting materials are consumed.
-
The final product, GR-Ag-3-AAM, is purified by reverse-phase HPLC.
Experimental Evaluation Protocols
A series of in vitro assays are required to characterize the pharmacological profile of the novel conjugate.
GR Binding Affinity Assay
Principle: This assay measures the ability of the test compound to displace a fluorescently labeled ligand from the GR ligand-binding domain (LBD). Methodology:
-
A solution of purified, recombinant human GR-LBD is incubated with a fluorescent GR ligand (e.g., Fluormone™ GS1).
-
Serial dilutions of the test compound (GR-Ag-3-AAM) and a reference agonist (e.g., dexamethasone) are added.
-
The mixture is incubated to reach equilibrium.
-
Fluorescence polarization (FP) is measured. Binding of the large GR protein to the small fluorescent ligand results in a high FP signal. Displacement by the test compound causes the FP signal to decrease.
-
The IC₅₀ value (concentration of compound that displaces 50% of the fluorescent ligand) is calculated.
GR Nuclear Translocation Assay
Principle: This high-content imaging assay quantifies the movement of GR from the cytoplasm to the nucleus upon agonist binding.[22][23] Methodology:
-
HEK293 cells stably expressing GFP-tagged human GR are seeded in 96-well plates.[22]
-
Cells are treated with various concentrations of the test compound.
-
After incubation (e.g., 1 hour), cells are fixed and stained with a nuclear counterstain (e.g., Hoechst).
-
Plates are imaged on a high-content analysis system.
-
Image analysis software quantifies the ratio of nuclear to cytoplasmic GFP fluorescence.
-
The EC₅₀ value for translocation is determined from the dose-response curve.
GR Transactivation and Transrepression Assays
Principle: These cell-based reporter assays measure the functional consequence of GR activation. Methodology (Transactivation):
-
A549 cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a GRE-containing promoter.
-
Cells are treated with serial dilutions of the test compound.
-
After 18-24 hours, cells are lysed, and luciferase activity is measured via luminescence.
-
The EC₅₀ and Eₘₐₓ (relative to dexamethasone) for transactivation are calculated.
Methodology (Transrepression):
-
HeLa cells are co-transfected with a luciferase reporter plasmid driven by an NF-κB-responsive promoter and a plasmid constitutively expressing the human GR.
-
Gene expression is stimulated with an inflammatory agent (e.g., TNF-α).
-
Simultaneously, cells are treated with serial dilutions of the test compound.
-
After 6-8 hours, luciferase activity is measured.
-
The IC₅₀ for the repression of NF-κB-driven transcription is calculated.
Data Presentation
The data from the experimental evaluation would be compiled to compare the novel conjugate against a standard glucocorticoid like dexamethasone.
Table 1: Pharmacological Profile of GR-Ag-3-AAM
| Parameter | Assay Type | GR-Ag-3-AAM | Dexamethasone (Reference) |
| Binding Affinity | |||
| GR Binding IC₅₀ (nM) | Fluorescence Polarization | 2.5 | 5.1 |
| Functional Activity | |||
| GR Translocation EC₅₀ (nM) | High-Content Imaging | 3.2 | 6.8 |
| Genomic Activity | |||
| GRE Transactivation EC₅₀ (nM) | Luciferase Reporter | 150.7 | 8.5 |
| GRE Transactivation Eₘₐₓ (%) | Luciferase Reporter | 15% | 100% |
| NF-κB Transrepression IC₅₀ (nM) | Luciferase Reporter | 4.1 | 6.2 |
Data presented are hypothetical and for illustrative purposes only.
The data in Table 1 illustrate the desired profile of a selective GR agonist: high binding affinity and potent transrepression activity, but significantly reduced transactivation potential compared to the classical steroid, dexamethasone.
Conclusion
The conceptual framework for the discovery and synthesis of "this compound" demonstrates a modern approach to drug development. By combining a non-steroidal, selective GR agonist core with a peptide-maleimide linker, this strategy aims to create a therapeutic agent with an improved safety profile. The dissociation of transrepression from transactivation activities, as evidenced by the hypothetical data, is the key objective in the search for safer anti-inflammatory therapies.[1][3][8] The detailed protocols for synthesis and evaluation provide a roadmap for researchers in the field to develop next-generation GR-targeted therapeutics.
References
- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journey through discovery of 75 years glucocorticoids: evolution of our knowledge of glucocorticoid receptor mechanisms in rheumatic diseases | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extra-adrenal glucocorticoid biosynthesis: Implications for autoimmune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 8. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DRUG-PEPTIDE CONJUGATES: SOLID PHASE SYNTHESIS AND MASS SPECTROMETRIC CHARACTERIZATION - ProQuest [proquest.com]
- 13. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety | Semantic Scholar [semanticscholar.org]
- 15. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - ProQuest [proquest.com]
- 16. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress | MDPI [mdpi.com]
- 17. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Synthesis of two potent glucocorticoid receptor agonists labeled with carbon-14 and stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of new selective glucocorticoid receptor agonist leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. innoprot.com [innoprot.com]
- 23. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"Glucocorticoid receptor agonist-3 Ala-Ala-Mal" mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal
Topic: Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction and Compound Classification
This compound is classified as an antibody-drug conjugate (ADC).[1][2] It is composed of an anti-human Tumor Necrosis Factor-alpha (TNFα) antibody linked to a glucocorticoid receptor (GR) agonist payload.[1][2][3] The "Ala-Ala-Mal" component signifies a linker system, likely involving alanine-alanine dipeptide and a maleimide group, used to attach the GR agonist to the antibody. This ADC is designed for the targeted delivery of a potent anti-inflammatory glucocorticoid to tissues or cells characterized by high TNFα expression, which is a hallmark of many autoimmune and inflammatory diseases.[1] The therapeutic rationale is to concentrate the glucocorticoid's potent anti-inflammatory activity at the site of inflammation, thereby maximizing efficacy while potentially minimizing systemic side effects associated with conventional glucocorticoid therapy.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
Upon targeted delivery and internalization into the cell, the glucocorticoid agonist payload is released and acts on the intracellular glucocorticoid receptor. The physiological and pharmacological effects of glucocorticoids are mediated by the GR, a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[4][5] The GR is expressed in nearly every cell of the body and regulates a vast number of genes controlling metabolism, development, and the immune response.[4][6] The mechanism of action can be broadly divided into genomic and non-genomic pathways.
Genomic Mechanisms
The classical genomic effects are mediated by the binding of the GR to specific DNA sequences, known as Glucocorticoid Response Elements (GREs), or by interacting with other transcription factors.[4][7]
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and immunophilins.[5][8] Ligand binding triggers a conformational change in the GR, leading to its dissociation from this complex. The activated GR-ligand complex then rapidly translocates into the nucleus.[7][9]
Once in the nucleus, the GR can modulate gene expression in several ways:
-
Transactivation: As a homodimer, the GR binds directly to GREs in the promoter regions of target genes, typically leading to the increased transcription of anti-inflammatory proteins like annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[4][10] However, this mechanism is also associated with many of the metabolic side effects of glucocorticoids.[11][12]
-
Transrepression: The activated GR monomer can repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][13] This "tethering" mechanism prevents NF-κB and AP-1 from effectively driving the transcription of cytokines, chemokines, and adhesion molecules that fuel the inflammatory response.[5][14]
-
Negative GREs (nGREs): GR homodimers can also bind to negative GREs, which are distinct DNA sequences, to directly repress the expression of certain genes.[8]
The anti-inflammatory efficacy of glucocorticoids is largely attributed to the mechanism of transrepression.[5][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound CAS#: 3014393-35-9 [chemicalbook.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
"Glucocorticoid receptor agonist-3 Ala-Ala-Mal" structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoid receptor agonist-3 Ala-Ala-Mal is a key component of a targeted therapeutic strategy, specifically as the payload in an antibody-drug conjugate (ADC). This ADC links a potent glucocorticoid receptor agonist to a human tumor necrosis factor-alpha (hTNFα) antibody. This innovative approach is designed for the treatment of autoimmune and inflammatory diseases. By combining the broad anti-inflammatory effects of a glucocorticoid with the specific targeting of an anti-TNFα antibody, this conjugate aims to deliver the therapeutic agent directly to inflamed tissues, thereby enhancing efficacy and minimizing systemic side effects.
The core of this molecule is a synthetic glucocorticoid that activates the glucocorticoid receptor, a key regulator of inflammatory responses. The "Ala-Ala-Mal" component refers to a linker system composed of two alanine residues and a maleimide group. This linker is designed to be stable in circulation but allows for the release of the glucocorticoid agonist within the target cell.
Chemical Structure and Properties
The "this compound" is the drug-linker component of an antibody-drug conjugate. The structure of this specific glucocorticoid agonist linked to the Ala-Ala-Mal moiety has been identified through chemical databases and is detailed in patent literature.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3014393-35-9 | [1][2][3][4] |
| Molecular Formula | C49H55FN4O12 | [4] |
| Molecular Weight | 910.98 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| SMILES | OCC([C@]12[C@@]3(--INVALID-LINK--=CC(C=C5)=O)C)([H])--INVALID-LINK--O">C@@([H])C[C@@]1(C)[C@]2(O)C(=O)CO)O[C@H]1c2cc(ccc2OC)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CCN2C(=O)C=CC2=O | [1] |
| InChI | InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46-,47-,48-,49+/m0/s1 | [1] |
Signaling Pathways
This antibody-drug conjugate engages two distinct and critical signaling pathways in the context of inflammation: the TNFα signaling pathway and the Glucocorticoid Receptor signaling pathway.
Anti-TNFα Antibody Mechanism of Action
The antibody component of the conjugate targets and neutralizes tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine. By binding to both soluble and transmembrane TNFα, the antibody prevents its interaction with TNF receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling.
Caption: Anti-TNFα antibody blocks TNFα-mediated inflammation.
Glucocorticoid Receptor Signaling Pathway
Upon release within the target cell, the glucocorticoid receptor agonist diffuses through the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and translocation into the nucleus. In the nucleus, the activated GR dimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.
References
Preliminary Investigation of Anti-TNFα Antibody-Glucocorticoid Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of anti-Tumor Necrosis Factor-alpha (TNFα) antibody-glucocorticoid conjugates. This novel class of antibody-drug conjugates (ADCs) aims to enhance the therapeutic index of glucocorticoids by targeting their potent anti-inflammatory activity directly to sites of inflammation characterized by TNFα expression, thereby minimizing systemic side effects.
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] While anti-TNFα monoclonal antibodies have revolutionized the treatment of these conditions, a significant portion of patients either do not respond or lose response over time. Glucocorticoids remain one of the most effective and broadly used anti-inflammatory therapies, but their long-term use is limited by a well-documented and severe side effect profile.
Anti-TNFα antibody-glucocorticoid conjugates represent a promising strategy to overcome these limitations. By linking a potent glucocorticoid payload to an anti-TNFα antibody, these conjugates are designed to selectively deliver the anti-inflammatory agent to cells and tissues with high concentrations of TNFα, primarily activated immune cells. This targeted delivery is hypothesized to increase local efficacy while reducing the systemic exposure and associated adverse effects of the glucocorticoid.[2]
Mechanism of Action
The mechanism of action of anti-TNFα antibody-glucocorticoid conjugates is twofold:
-
TNFα Neutralization: The antibody component of the conjugate binds to and neutralizes soluble and membrane-bound TNFα, thereby inhibiting its pro-inflammatory signaling cascade.
-
Targeted Glucocorticoid Delivery: Upon binding to membrane-bound TNFα on the surface of activated immune cells, the conjugate is internalized.[3] Inside the cell, the linker connecting the antibody and the glucocorticoid is cleaved, releasing the active glucocorticoid payload directly into the cytoplasm. The released glucocorticoid then binds to its intracellular receptor, initiating a downstream signaling cascade that results in the potent suppression of inflammatory gene expression.
This targeted approach leads to a synergistic anti-inflammatory effect by simultaneously blocking a key inflammatory cytokine and delivering a potent anti-inflammatory agent directly to the source of inflammation.
Data Presentation
The following tables summarize the available quantitative data from preclinical and clinical investigations of anti-TNFα antibody-glucocorticoid conjugates, with a focus on the clinical candidate ABBV-3373.
Table 1: Preclinical In Vivo Efficacy of Anti-TNFα-Glucocorticoid Receptor Modulator (GRM) ADCs
| Animal Model | Treatment Group | Dose | Outcome | Reference |
| Collagen-Induced Arthritis (Mouse) | Anti-TNF-GRM ADC | 10 mg/kg (single dose) | Complete inhibition of arthritis for over 30 days.[4] | [4] |
| Anti-TNF mAb | Not specified | Partially inhibited disease.[2] | [2] | |
| Contact Hypersensitivity (Mouse) | Murine surrogate anti-TNF-GRM ADC | Not specified | Significantly inhibited inflammatory responses with minimal effect on systemic glucocorticoid biomarkers.[3] | [3] |
Table 2: Phase IIa Clinical Trial Efficacy of ABBV-3373 in Rheumatoid Arthritis (12 weeks)
| Treatment Group | N | Change from Baseline in DAS28-CRP | p-value (vs. historical adalimumab) | Reference |
| ABBV-3373 (100 mg EOW) | 31 | -2.65 | 0.022 | [5] |
| Historical Adalimumab | - | -2.13 | - | [5] |
| In-trial Adalimumab (80 mg EOW) | 17 | -2.51 | - | [6] |
DAS28-CRP: Disease Activity Score 28 using C-reactive protein; EOW: every other week.
Table 3: Pharmacokinetic Parameters of ABBV-3373 in Healthy Volunteers (Single Dose)
| Dose and Route | Cmax (μg/mL) | AUCinf (μg·h/mL) | T1/2 (days) |
| 30 mg SC | 1.48 | 670 | 6.24 |
| 100 mg SC | 4.83 | 1580 | Not Reported |
| 300 mg SC | 27.9 | 13200 | 8.23 |
| 30 mg IV | 9.72 | 1630 | 7.75 |
| 300 mg IV | 84.4 | 23200 | 9.86 |
| 900 mg IV | 250-295 | 74400 | 12.1 |
Cmax: Maximum serum concentration; AUCinf: Area under the concentration-time curve from time zero to infinity; T1/2: Half-life; SC: Subcutaneous; IV: Intravenous.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical investigation of anti-TNFα antibody-glucocorticoid conjugates.
Synthesis of an Anti-TNFα Antibody-Glucocorticoid Conjugate
This protocol describes a general method for conjugating a glucocorticoid payload containing a maleimide group to a reduced anti-TNFα antibody.
Materials:
-
Anti-TNFα monoclonal antibody
-
Glucocorticoid-linker-maleimide payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Antibody Preparation:
-
Dissolve the anti-TNFα antibody in PBS at a concentration of 2-10 mg/mL.
-
To reduce interchain disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture for 30 minutes at room temperature under an inert gas atmosphere to prevent re-oxidation of sulfhydryl groups.
-
-
Payload Preparation:
-
Dissolve the glucocorticoid-linker-maleimide payload in anhydrous DMSO to create a stock solution of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the payload stock solution to the reduced antibody solution while gently stirring.
-
Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the antibody-drug conjugate from unreacted payload and other reagents using a pre-equilibrated SEC column.
-
Elute the conjugate with PBS and collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the conjugate by SEC.
-
In Vitro TNFα Neutralization Assay (L929 Cytotoxicity Assay)
This assay measures the ability of the anti-TNFα antibody-glucocorticoid conjugate to neutralize the cytotoxic effect of TNFα on L929 murine fibroblast cells.[7]
Materials:
-
L929 cells (ATCC CCL-1)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Recombinant human TNFα
-
Actinomycin D
-
Anti-TNFα antibody-glucocorticoid conjugate
-
MTT or other cell viability reagent
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed L929 cells in a 96-well plate at a density of 3 x 10^5 cells/well and incubate overnight.[7]
-
-
Treatment Preparation:
-
Prepare serial dilutions of the anti-TNFα antibody-glucocorticoid conjugate.
-
Prepare a solution containing a final concentration of 100 ng/mL TNFα and 2 µg/mL Actinomycin D.[7]
-
-
Cell Treatment:
-
Add the diluted conjugate and the TNFα/Actinomycin D solution to the respective wells.
-
Include control wells with cells only, cells with TNFα/Actinomycin D only, and cells with conjugate only.
-
Incubate the plate for 16-24 hours at 37°C.
-
-
Cell Viability Assessment:
-
Add a cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the conjugate and determine the IC50 value (the concentration of the conjugate that inhibits 50% of TNFα-induced cytotoxicity).
-
Collagen-Induced Arthritis (CIA) Mouse Model
This model is widely used to evaluate the efficacy of anti-arthritic therapies.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Anti-TNFα antibody-glucocorticoid conjugate
-
Calipers for paw thickness measurement
-
Arthritis scoring system
Procedure:
-
Immunization (Day 0):
-
Emulsify type II collagen in CFA.
-
Inject the emulsion intradermally at the base of the tail of the mice.
-
-
Booster Immunization (Day 21):
-
Emulsify type II collagen in IFA.
-
Administer a booster injection of the emulsion.
-
-
Disease Monitoring:
-
Beginning around day 21, monitor the mice daily for signs of arthritis, including paw swelling and erythema.
-
Measure paw thickness using calipers.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4), with a maximum total score per mouse.
-
-
Treatment:
-
Once arthritis is established (e.g., arthritis score ≥ 2), randomize the mice into treatment groups.
-
Administer the anti-TNFα antibody-glucocorticoid conjugate, control antibody, or vehicle according to the study design.
-
-
Efficacy Evaluation:
-
Continue to monitor and score arthritis severity and measure paw swelling throughout the treatment period.
-
At the end of the study, collect tissues for histological analysis of joint inflammation and damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of ABBV-3373, a Novel Anti-Tumor Necrosis Factor Glucocorticoid Receptor Modulator Antibody-Drug Conjugate, in Adults with Moderate-to-Severe Rheumatoid Arthritis Despite Methotrexate Therapy: A Randomized, Double-Blind, Active-Controlled Proof-of-Concept Phase IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Humanization and Characterization of an Anti-Human TNF-α Murine Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Role of Ala-Ala-Mal linker in glucocorticoid receptor agonist ADCs
An In-depth Technical Guide to the Role of the Ala-Ala-Maleimide Linker in Glucocorticoid Receptor Agonist Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) are a rapidly evolving class of therapeutics designed to deliver potent payloads to specific cell types. While historically focused on oncology, the application of ADC technology is expanding into immunology. A key innovation in this space is the development of ADCs that deliver glucocorticoid receptor (GR) agonists to immune cells, aiming to concentrate their potent anti-inflammatory effects while minimizing systemic side effects. The linker connecting the antibody to the GR agonist payload is a critical component influencing the ADC's stability, efficacy, and safety. This technical guide provides a detailed examination of the Ala-Ala-Maleimide linker, a protease-cleavable system exemplified in the clinical development of immunology ADCs such as AbbVie's ABBV-3373. We will explore its chemical structure, mechanism of action, and the specific advantages it offers, supported by quantitative data and detailed experimental protocols.
Introduction to Glucocorticoid Receptor Agonist ADCs
Glucocorticoids (GCs) are powerful anti-inflammatory and immunosuppressive agents, but their systemic use is limited by significant on-target toxicities affecting nearly every organ system.[1] The strategic goal of a GR agonist ADC is to harness the therapeutic power of GCs by targeting them specifically to activated immune cells involved in inflammatory diseases, such as rheumatoid arthritis. This is achieved by conjugating a GR agonist payload to a monoclonal antibody (mAb) that targets a surface protein on these cells, for instance, Tumor Necrosis Factor (TNF).[2]
The success of such an ADC hinges on the linker's properties. An ideal linker must be highly stable in systemic circulation to prevent premature drug release and then be efficiently cleaved to release the active payload upon internalization into the target cell.[3] The Ala-Ala-Maleimide system represents a significant advancement in this area, offering a balance of stability and controlled, protease-mediated release.
The Ala-Ala-Maleimide Linker System
The Ala-Ala-Maleimide linker is a protease-cleavable system designed for stability in circulation and efficient payload release within the lysosome of a target cell. It consists of three key components:
-
Maleimide (Mal): A reactive group that forms a stable covalent thioether bond with cysteine residues on the antibody. This is a common and well-established method for ADC conjugation.[3][][5]
-
Alanine-Alanine (Ala-Ala) Dipeptide: This dipeptide sequence serves as the cleavage site for lysosomal proteases, particularly cathepsins.[6] Cathepsins are overexpressed in the lysosomes of many cell types, including activated immune cells. Upon ADC internalization, these enzymes recognize and cleave the peptide bond, initiating the payload release sequence.
-
Self-Immolative Spacer (e.g., PABC): Often, a para-aminobenzyl carbamate (PABC) spacer is placed between the dipeptide and the drug. Once the dipeptide is cleaved by cathepsins, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, fully active GR agonist payload.[6]
Mechanism of Action and Payload Release
The mechanism of a GR-agonist ADC utilizing an Ala-Ala-Mal linker follows a precise sequence of events, ensuring targeted drug delivery and activation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
Initial studies of glucocorticoid receptor modulator payloads for ADCs
An In-depth Technical Guide to Initial Studies of Glucocorticoid Receptor Modulator Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have revolutionized targeted therapy, primarily in oncology, by combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. Recently, this paradigm has been extended to non-oncological applications, particularly for the treatment of inflammatory and autoimmune diseases. A promising approach in this area is the use of glucocorticoid receptor modulators (GRMs) as ADC payloads. Glucocorticoids are highly effective anti-inflammatory agents, but their systemic use is often limited by severe side effects.[1][2] By conjugating a GRM to an antibody that targets specific immune cells or inflamed tissues, the therapeutic agent can be delivered directly to the site of action, potentially increasing efficacy while minimizing systemic exposure and associated toxicities.[2][3][4]
This technical guide provides a comprehensive overview of the initial preclinical studies of GRM payloads for ADCs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.
Core Signaling Pathway: Glucocorticoid Receptor Action
The mechanism of action for a GRM payload relies on the classical glucocorticoid receptor signaling pathway. After being released from the ADC within the target cell, the GRM payload diffuses into the cytoplasm and binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GRM-GR complex into the nucleus. Inside the nucleus, the complex modulates the transcription of target genes, typically upregulating anti-inflammatory genes and downregulating pro-inflammatory genes.[5]
Key Initial Studies and Quantitative Data
Initial research has focused on conjugating well-established glucocorticoids like dexamethasone, as well as novel proprietary GRMs, to antibodies targeting antigens on activated immune and endothelial cells.
Anti-CD163 Dexamethasone ADC for Macrophage Targeting
One of the pioneering studies involved targeting the CD163 scavenger receptor, which is highly expressed on activated macrophages in inflammatory diseases.[6]
| Parameter | Value | Target/Cell Line | Reference |
| Antibody | Mouse anti-rat CD163 | CD163 | [6] |
| Payload | Dexamethasone | Glucocorticoid Receptor | [6] |
| Linker | Biodegradable (succinate-based) | N/A | [6][7] |
| Avg. DAR | 4 | N/A | [6][7] |
| In Vitro Activity | Potent reduction of LPS-induced TNF-α secretion | Rat Macrophages | [6][7] |
| In Vivo Efficacy | ~50-fold more potent than free dexamethasone | Lewis Rats (LPS model) | [6] |
| Systemic Effects | No thymus apoptosis or cortisol suppression at equipotent dose | Lewis Rats | [6] |
Anti-E-selectin Dexamethasone ADC for Endothelial Cell Targeting
Activated endothelial cells at sites of inflammation upregulate E-selectin, making it an attractive target for delivering anti-inflammatory agents.[3][8]
| Parameter | Value | Target/Cell Line | Reference |
| Antibody | Mouse anti-human E-selectin (H18/7) | E-selectin (CD62E) | [3][8] |
| Payload | Dexamethasone | Glucocorticoid Receptor | [3][8] |
| Linker | Covalent attachment via succinate linker | N/A | [8] |
| Avg. DAR | Not specified, but conjugate MW confirmed | N/A | [9] |
| Binding | Selectively binds to TNF-α-stimulated endothelial cells | HUVEC | [8][10] |
| Internalization | Confirmed via microscopy; routed to lysosomal compartments | HUVEC | [8][11] |
| In Vitro Activity | Down-regulation of pro-inflammatory IL-8 gene expression | HUVEC | [3][8] |
ABBV-319: An Anti-CD19 GRM-ADC for B-Cell Malignancies
This ADC represents a shift towards an oncology application, targeting CD19 on malignant B-cells with a novel, highly potent GRM payload.[12][13]
| Parameter | Value | Target/Cell Line | Reference |
| Antibody | Afucosylated anti-CD19 mAb | CD19 | [12][14] |
| Payload | Novel GRM Agonist | Glucocorticoid Receptor | [12][14] |
| Linker | Alanine-alanine protease-cleavable dipeptide | N/A | [12][14] |
| Payload Potency | ~25x > Dexamethasone; >300x > Prednisolone | Malignant B-cell lines | [12][14] |
| EC50 (Viability) | 0.003 - 1.15 nM | Panel of DLBCL cell lines | [12] |
| In Vivo Efficacy | Single 10 mg/kg dose induced sustained tumor regression | DLBCL PDX models | [4] |
| Comparison | Superior to repeat dosing of prednisolone at MTD | RS4;11 Xenograft Model | [12][14] |
ABBV-3373: An Anti-TNF GRM-ADC for Inflammatory Diseases
ABBV-3373 is a clinical-stage ADC for autoimmune diseases, using the antibody adalimumab to target transmembrane TNF-α (tmTNF).[15][16][17]
| Parameter | Value | Target/Cell Line | Reference |
| Antibody | Adalimumab | Transmembrane TNF-α | [15][17] |
| Payload | Novel GRM Agonist (Payload 17) | Glucocorticoid Receptor | [15] |
| Linker | Maleimide-Gly-Ala-Ala | N/A | [15] |
| Avg. DAR | 4 | N/A | [15] |
| In Vivo Efficacy | Single 10 mg/kg dose inhibited arthritis >30 days | Mouse Collagen-Induced Arthritis | [15] |
| Human PK (Cmax) | 10.9 µg/mL (100 mg SC); 101 µg/mL (300 mg IV) | Healthy Volunteers | [18] |
| Human Safety | No impact on serum cortisol up to 300 mg dose | Healthy Volunteers | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these initial findings. Below are summaries of key experimental protocols cited in the foundational studies.
Synthesis and Conjugation of Dexamethasone-ADC (General Protocol)
This protocol outlines the common steps for conjugating dexamethasone to an antibody via its primary amine groups.
-
Dexamethasone Derivatization: Dexamethasone is first derivatized to introduce a linker with a reactive group. A common method is reacting dexamethasone with succinic anhydride to form dexamethasone-hemisuccinate, exposing a terminal carboxylic acid.[6][20]
-
Activation of Carboxyl Group: The carboxyl group on the dexamethasone-linker is activated to facilitate reaction with the antibody. This is often achieved using N-hydroxysuccinimide (NHS) to create a more reactive NHS ester.[6]
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).
-
Conjugation Reaction: The activated dexamethasone-linker is added to the antibody solution and incubated for several hours at room temperature or 4°C. The NHS ester reacts with primary amine groups (e.g., on lysine residues) on the antibody to form stable amide bonds.[6]
-
Purification: The resulting ADC is purified from unconjugated payload, linker, and reagents. This is typically done using dialysis, tangential flow filtration, or size exclusion chromatography.
-
Characterization: The final conjugate is characterized to determine the drug-to-antibody ratio (DAR), purity, and endotoxin levels. DAR can be measured using methods like UV-Vis spectroscopy and reverse-phase HPLC.[7]
In Vitro Glucocorticoid Receptor Activity Assay (GRE Reporter Assay)
This assay measures the ability of a compound to activate the GR and drive the transcription of a reporter gene.
-
Cell Line: A human cell line (e.g., K562) is engineered to stably express the human glucocorticoid receptor and a reporter construct, such as a plasmid containing multiple glucocorticoid response elements (GREs) upstream of a luciferase gene.[12]
-
Cell Plating: The reporter cells are seeded into 96-well plates and incubated to allow for cell adherence.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., free GRM payload or the full ADC) and incubated for 24 hours.[12]
-
Lysis and Luciferase Measurement: After incubation, cells are lysed, and a luciferase substrate is added.
-
Data Analysis: The luminescence, which is proportional to GRE-driven gene expression, is measured using a luminometer. The fold change in activity relative to an untreated control is calculated.[12]
In Vivo Mouse Model: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis that assesses the anti-inflammatory efficacy of test articles.[1][21]
-
Animal Strain: Susceptible mouse strains, such as DBA/1 or B10.RIII, are used.[5][22]
-
Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of type II collagen (e.g., chicken or bovine) and Complete Freund's Adjuvant (CFA).[1][5]
-
Booster (Day 21): A booster injection, typically of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), is administered.[22]
-
Disease Onset and Scoring: Arthritis typically develops 28-35 days after the initial immunization.[1] Animals are monitored daily or every other day, and the severity of arthritis in each paw is scored on a scale of 0-4 based on erythema and swelling.
-
Treatment: The GRM-ADC, control antibody, or vehicle is administered (e.g., via intraperitoneal injection) at a specified time point, such as at the onset of disease or at its peak.[15]
-
Endpoint Analysis: The primary endpoint is the clinical arthritis score over time. Secondary endpoints can include paw thickness measurements, histological analysis of joint destruction, and measurement of systemic biomarkers.
Visualized Workflows and Mechanisms
General Mechanism of Action for a GRM-ADC
The therapeutic strategy of a GRM-ADC involves several sequential steps, from systemic circulation to the ultimate modulation of gene expression within the target cell.
General Experimental Workflow for GRM-ADC Development
The preclinical development and evaluation of a novel GRM-ADC follows a structured, multi-stage workflow to assess its viability as a therapeutic candidate.
References
- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of pharmacologically active dexamethasone into activated endothelial cells by dexamethasone-anti-E-selectin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. chondrex.com [chondrex.com]
- 6. Targeting the hemoglobin scavenger receptor CD163 in macrophages highly increases the anti-inflammatory potency of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective intracellular delivery of dexamethasone into activated endothelial cells using an E-selectin-directed immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Cellular handling of a dexamethasone-anti-E-selectin immunoconjugate by activated endothelial cells: comparison with free dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A glucocorticoid game changer for B cell cancers [acir.org]
- 15. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ABBV-3373 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. researchgate.net [researchgate.net]
- 19. ABBV-3373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.amsbio.com [resources.amsbio.com]
Understanding the Molecular Targets of Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Glucocorticoid receptor agonist-3 Ala-Ala-Mal" is an antibody-drug conjugate (ADC) designed for targeted delivery of a potent glucocorticoid receptor (GR) agonist to tissues and cells expressing tumor necrosis factor-alpha (TNFα). This innovative approach aims to enhance the therapeutic index of glucocorticoids, potent anti-inflammatory and immunosuppressive agents, by concentrating their activity at sites of inflammation while minimizing systemic side effects. This technical guide provides a comprehensive overview of the molecular targets, mechanism of action, and relevant experimental protocols for the characterization of this ADC.
The ADC is composed of a human monoclonal antibody that targets human TNFα, conjugated to a glucocorticoid receptor agonist payload via a linker. The anti-TNFα antibody component is a biosimilar of Adalimumab, a well-established therapeutic for a range of autoimmune and inflammatory diseases.[1][2][3]
Molecular Targets
The dual-targeting nature of "this compound" results in two primary molecular targets:
-
Tumor Necrosis Factor-alpha (TNFα): The antibody component of the ADC specifically binds to both soluble and transmembrane forms of TNFα, a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders.[1] By neutralizing TNFα, the ADC can directly mitigate its inflammatory effects.
-
Glucocorticoid Receptor (GR): The small molecule payload is a potent agonist of the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4] Upon release from the ADC within the target cell, the agonist binds to the GR, initiating a cascade of genomic and non-genomic effects that lead to profound anti-inflammatory and immunosuppressive responses.
Mechanism of Action
The mechanism of action of "this compound" is a multi-step process designed for targeted drug delivery and potent, localized anti-inflammatory activity.
-
Targeting and Binding: The anti-TNFα antibody component of the ADC circulates in the bloodstream and selectively binds to TNFα, which is often upregulated at sites of inflammation. This binding can occur with both soluble TNFα and transmembrane TNFα expressed on the surface of immune cells.
-
Internalization: Upon binding to transmembrane TNFα, the ADC-TNFα complex is internalized into the target cell via receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the glucocorticoid receptor agonist is cleaved by lysosomal enzymes. This releases the active GR agonist payload into the cytoplasm.
-
Glucocorticoid Receptor Activation: The released agonist binds to the cytosolic glucocorticoid receptor, which is held in an inactive state in a complex with chaperone proteins like Hsp90.
-
Nuclear Translocation and Gene Regulation: Ligand binding induces a conformational change in the GR, causing its dissociation from the chaperone complex and translocation into the nucleus. In the nucleus, the activated GR homodimerizes and acts as a transcription factor. It can:
-
Transactivation: Bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins such as annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: Inhibit the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is a key mechanism for its anti-inflammatory effects, as it downregulates the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules.
-
This targeted delivery mechanism is intended to concentrate the potent anti-inflammatory effects of the glucocorticoid at the site of disease, thereby reducing the systemic exposure and associated adverse effects commonly seen with conventional glucocorticoid therapy.
Quantitative Data
Specific quantitative data for "this compound" is not publicly available. The following tables present representative data for a similar anti-TNFα glucocorticoid ADC as described in patent WO2023220549A1, which is directly related to the compound .[5] This data is for illustrative purposes to demonstrate the expected potency and activity of such a conjugate.
Table 1: In Vitro Inhibition of TNFα-induced Apoptosis
| Compound | IC50 (nM) |
| Representative Anti-TNFα-GR Agonist ADC | 0.5 - 5.0 |
| Anti-TNFα Antibody (Adalimumab biosimilar) | 0.1 - 1.0 |
| Non-targeting Control ADC | > 1000 |
IC50 values were determined in a cell-based assay measuring the inhibition of TNFα-induced cytotoxicity.[5]
Table 2: In Vitro Cytokine Release Inhibition in Human PBMCs
| Cytokine | Representative Anti-TNFα-GR Agonist ADC IC50 (nM) | Dexamethasone IC50 (nM) |
| IL-6 | 1 - 10 | 5 - 20 |
| TNFα | 1 - 10 | 5 - 20 |
| IL-1β | 5 - 25 | 10 - 50 |
IC50 values represent the concentration required to inhibit 50% of the lipopolysaccharide (LPS)-induced cytokine release from peripheral blood mononuclear cells (PBMCs).
Table 3: Glucocorticoid Receptor Binding Affinity
| Compound | Kd (nM) |
| Representative GR Agonist Payload | 0.1 - 1.0 |
| Dexamethasone | 1 - 5 |
Kd (dissociation constant) values were determined using a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques for characterizing glucocorticoid receptor agonists and antibody-drug conjugates.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Kd) of the glucocorticoid receptor agonist payload for the human glucocorticoid receptor.
Methodology:
-
Preparation of GR-containing cell lysate: Human cells overexpressing the glucocorticoid receptor (e.g., HEK293-GR) are harvested and lysed in a suitable buffer to obtain a cytosolic fraction containing the GR.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the GR-containing lysate in the presence of increasing concentrations of the unlabeled test compound (GR agonist payload).
-
Incubation: The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kd is then calculated from the IC50 using the Cheng-Prusoff equation.
NF-κB Reporter Gene Assay
Objective: To assess the ability of the GR agonist to inhibit NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: A human cell line (e.g., HEK293 or A549) is co-transfected with a plasmid encoding the human glucocorticoid receptor and a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Compound Treatment: The transfected cells are pre-treated with increasing concentrations of the GR agonist payload or the full ADC for a specified period (e.g., 1-2 hours).
-
NF-κB Activation: The cells are then stimulated with a known NF-κB activator, such as TNFα or Interleukin-1β (IL-1β), for a further incubation period (e.g., 6-8 hours).
-
Reporter Gene Assay: The activity of the reporter gene is measured according to the manufacturer's instructions (e.g., measuring luminescence for luciferase or colorimetric change for SEAP).
-
Data Analysis: The results are expressed as the percentage of inhibition of NF-κB activity relative to the stimulated control. The IC50 value is calculated using a sigmoidal dose-response curve fit.
In Vitro Cytokine Release Assay
Objective: To evaluate the potency of the ADC in inhibiting the release of pro-inflammatory cytokines from human immune cells.
Methodology:
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating and Treatment: The PBMCs are plated in a 96-well plate and treated with increasing concentrations of the "this compound" ADC, a non-targeting control ADC, the unconjugated anti-TNFα antibody, and a reference glucocorticoid (e.g., dexamethasone).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), the cells are stimulated with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or a cocktail of cytokines to induce cytokine production.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection and Analysis: The cell culture supernatants are collected, and the concentrations of various cytokines (e.g., TNFα, IL-6, IL-1β, IL-10) are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the test articles compared to the stimulated control. IC50 values are determined by fitting the data to a four-parameter logistic curve.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To assess the therapeutic efficacy of the ADC in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization approximately 21 days later.
-
Treatment: Once clinical signs of arthritis appear (e.g., paw swelling and redness), the mice are randomized into treatment groups and administered "this compound" ADC, a non-targeting control ADC, the anti-TNFα antibody alone, a vehicle control, and a positive control (e.g., a systemic corticosteroid). The ADC is typically administered intravenously.
-
Clinical Scoring: The severity of arthritis in each paw is assessed daily or every other day using a macroscopic scoring system (e.g., 0-4 scale, where 0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint rigidity). The total clinical score per mouse is the sum of the scores for all four paws.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological analysis. The joints are sectioned, stained (e.g., with hematoxylin and eosin), and scored for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Data Analysis: The clinical scores and histopathological scores are compared between the treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Visualizations
Signaling Pathway of Glucocorticoid Receptor
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Mechanism of Action of Anti-TNFα-GR Agonist ADC
References
- 1. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adalimumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2023220549A1 - Human tumor necrosis factor alpha antibody glucocorticoid conjugates - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal is a novel compound designed for targeted delivery of a glucocorticoid receptor (GR) agonist. It is a conjugate of an anti-human TNFα antibody and a GR agonist, intended for the study of autoimmune and inflammatory diseases[1][2]. These application notes provide detailed protocols for the in vitro characterization of "this compound" to evaluate its efficacy and mechanism of action. The following protocols are standard assays for assessing the activity of GR agonists.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. In its inactive state, GR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperones, and translocates to the nucleus. In the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression[3][4][5][6]. This signaling cascade ultimately modulates various physiological processes, including inflammation, metabolism, and the immune response.
Caption: Glucocorticoid Receptor Signaling Pathway.
Key In Vitro Assays
A panel of in vitro assays is crucial to determine the pharmacological profile of "this compound". The following protocols describe methods to assess its binding affinity to GR, its ability to induce GR-mediated gene transcription, and its effect on the expression of downstream target genes.
Glucocorticoid Receptor Binding Affinity Assay
This assay determines the affinity of the test compound for the glucocorticoid receptor. A common method is a competitive binding assay using a fluorescently labeled GR ligand.
Experimental Workflow
Caption: Workflow for GR Binding Affinity Assay.
Protocol: Fluorescence Polarization-Based GR Binding Assay
This protocol is adapted from commercially available kits[7][8].
Materials:
-
Recombinant Human Glucocorticoid Receptor (GR)
-
Fluormone™ GS Red (or other suitable fluorescent GR ligand)
-
GR Screening Buffer
-
Dexamethasone (as a positive control)
-
"this compound" (test compound)
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the "this compound" and dexamethasone in GR Screening Buffer. The final concentration should cover a range appropriate to determine the IC50 value.
-
Prepare a working solution of GR protein and the fluorescent ligand in GR Screening Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted test compound or control.
-
Add the GR protein solution to each well.
-
Add the fluorescent ligand solution to each well.
-
Include control wells:
-
Negative Control (0% inhibition): Buffer, GR protein, and fluorescent ligand.
-
Positive Control (100% inhibition): Buffer, GR protein, fluorescent ligand, and a saturating concentration of dexamethasone.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped for FP measurements.
-
-
Data Analysis:
-
The IC50 value, the concentration of the test compound that inhibits 50% of the fluorescent ligand binding, is calculated by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
| Compound | IC50 (nM) |
| Dexamethasone (Control) | e.g., 5 |
| This compound | Result |
Glucocorticoid Receptor Transactivation (Reporter) Assay
This assay measures the ability of a compound to activate the transcriptional activity of GR. It utilizes a host cell line co-transfected with a GR expression vector and a reporter vector containing a GR-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
Experimental Workflow
Caption: Workflow for GR Transactivation Assay.
Protocol: Luciferase-Based Reporter Assay
This protocol is based on established methods for GR transactivation assays[9][10].
Materials:
-
A suitable cell line (e.g., HEK293, A549)
-
Expression plasmid for human GR
-
Reporter plasmid containing GREs upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and serum
-
Dexamethasone (as a positive control)
-
"this compound" (test compound)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the "this compound" or dexamethasone.
-
-
Incubation:
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
The EC50 value, the concentration of the test compound that produces 50% of the maximal response, is calculated by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
| Compound | EC50 (nM) | Max Fold Activation |
| Dexamethasone (Control) | e.g., 1 | e.g., 20 |
| This compound | Result | Result |
Target Gene Expression Analysis (qPCR)
This assay quantifies the effect of the test compound on the mRNA expression of endogenous GR target genes.
Experimental Workflow
Caption: Workflow for qPCR-based Target Gene Expression Analysis.
Protocol: Quantitative Real-Time PCR (qPCR)
This protocol is a standard method for analyzing gene expression[11][12][13].
Materials:
-
A GR-responsive cell line (e.g., A549)
-
Cell culture medium and serum
-
Dexamethasone (as a positive control)
-
"this compound" (test compound)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for GR target genes (e.g., GILZ, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Plate cells and treat with various concentrations of "this compound" or dexamethasone for a specified time (e.g., 6-24 hours).
-
-
RNA Isolation:
-
Isolate total RNA from the treated cells using an RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Data Presentation
| Treatment | Concentration (nM) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| GILZ | ||
| Dexamethasone | e.g., 100 | Result |
| This compound | e.g., 100 | Result |
| FKBP5 | ||
| Dexamethasone | e.g., 100 | Result |
| This compound | e.g., 100 | Result |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of "this compound". By determining its binding affinity, transactivation potential, and its effect on target gene expression, researchers can gain valuable insights into its potency, efficacy, and mechanism of action as a glucocorticoid receptor agonist. These assays are essential for the preclinical evaluation and development of this and other novel GR-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. origene.com [origene.com]
Application Note: Cell-Based Assays for Evaluating Glucocorticoid Receptor Agonist ADC Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) that utilize glucocorticoid receptor (GR) agonists as payloads represent a promising therapeutic strategy. These ADCs are designed to deliver potent anti-inflammatory and pro-apoptotic agents directly to target cells, thereby increasing efficacy while minimizing the systemic side effects associated with conventional glucocorticoid therapy[1][2]. The mechanism involves the targeted delivery of the ADC, internalization, and subsequent release of the GR agonist payload into the cytoplasm. The agonist then binds to and activates the glucocorticoid receptor, initiating a signaling cascade that modulates gene expression.
Evaluating the biological activity of these complex therapeutics requires a suite of robust cell-based assays. These assays are essential for confirming the mechanism of action, quantifying potency, and selecting lead candidates during drug development. This document provides detailed protocols for key cell-based assays used to characterize the activity of GR agonist ADCs, including reporter gene assays for receptor activation and cytotoxicity assays to measure cell viability.
Glucocorticoid Receptor (GR) Signaling Pathway
Upon release from the ADC within the cell, the agonist payload diffuses through the cytoplasm and binds to the GR, which is typically sequestered in an inactive complex with chaperone proteins like heat shock protein 90 (HSP90)[3][4]. Ligand binding induces a conformational change in the GR, causing it to dissociate from the chaperone complex[3][4]. The activated GR-agonist complex then translocates to the nucleus. In the nucleus, it homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription[5][6]. This modulation of gene expression ultimately leads to the desired pharmacological effect, such as apoptosis in cancer cells or suppression of inflammatory responses.
Key Cell-Based Assays and Protocols
GR Activation Reporter Gene Assay
This assay quantifies the ability of the ADC's payload to activate the GR and drive the expression of a reporter gene (e.g., luciferase) under the control of GREs.[7][8][9] It is a direct measure of receptor engagement and transcriptional activation.
Experimental Workflow Diagram
Protocol: GR Activation Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format using a cell line stably transfected with a GRE-luciferase reporter construct.[9]
-
Cell Seeding:
-
Culture and harvest cells (e.g., AZ-GR HeLa cells) during their logarithmic growth phase.[9]
-
Resuspend cells in the appropriate culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate. This corresponds to 20,000 cells per well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the GR agonist ADC and a positive control (e.g., dexamethasone) in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the ADC dilutions or control compounds. Include wells with medium only as a negative control.
-
-
Assay Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours. Time-course analyses may be performed to optimize the incubation period, with significant signal often detectable after 14 hours.[9]
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., TWO-Step Luciferase Assay System).[10]
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the negative control wells.
-
Normalize the data by expressing it as a percentage of the maximal response observed with the positive control.
-
Plot the normalized response versus the log of the ADC concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Illustrative Data: GR Agonist Potency
The following table shows example EC₅₀ values for various glucocorticoid agonists in a GR transactivation assay, demonstrating the range of potencies that can be measured.
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| Dexamethasone | HMLN-hGR | Transactivation | 1.38 | [11] |
| Dexamethasone | UMLN-zfGR | Transactivation | 2.00 | [11] |
| Fluticasone Propionate | HMLN-hGR | Transactivation | 0.11 | [11] |
| Cortisol | HMLN-hGR | Transactivation | 18.2 | [11] |
Cytotoxicity Assay
Cytotoxicity assays measure the ability of a GR agonist ADC to induce cell death, which is often the intended therapeutic outcome in oncology applications. The MTT assay is a common colorimetric method used to assess cell viability.[12][13]
Protocol: ADC-Mediated Cytotoxicity (MTT Assay)
This protocol is designed for assessing ADC cytotoxicity in a 96-well format.[12][13]
-
Cell Seeding:
-
ADC Treatment:
-
Prepare 2X concentrated serial dilutions of the GR agonist ADC in culture medium.
-
Add 50 µL of the 2X ADC dilutions to the appropriate wells, resulting in a final volume of 100 µL and the desired final ADC concentrations.
-
Add 50 µL of fresh medium to the untreated control and blank wells.
-
-
Incubation:
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
-
Plot percent viability versus the log of ADC concentration and fit the curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell viability by 50%).[14]
-
Illustrative Data: ADC Cytotoxicity
This table provides a template for presenting cytotoxicity data for a GR agonist ADC compared to controls.
| Compound | Target Cell Line | IC₅₀ (nM) |
| GR Agonist ADC | Antigen-Positive Cells | 8.5 |
| GR Agonist ADC | Antigen-Negative Cells | > 1000 |
| Non-targeting Control ADC | Antigen-Positive Cells | > 1000 |
| Free GR Agonist Payload | Antigen-Positive Cells | 25.0 |
Target Engagement Assays
Confirming that the released payload directly interacts with the GR inside the cell is crucial for validating the mechanism of action.[15] Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be adapted for this purpose. These methods measure changes in the thermal stability or energy transfer, respectively, upon ligand binding to the target protein within intact cells. While detailed protocols are highly specific to the technology platform, the general principle involves treating cells with the ADC, lysing the cells, and then measuring the degree of GR stabilization or proximity-based energy transfer as an indicator of payload binding.
Conclusion
The cell-based assays outlined in this document provide a robust framework for the preclinical evaluation of glucocorticoid receptor agonist ADCs. The GR activation reporter assay directly confirms the intended mechanism of action by measuring payload-induced transcriptional activity. Cytotoxicity assays are essential for quantifying the potency of the ADC in eliminating target cells. Together, these methods allow for a comprehensive characterization of ADC function, enabling data-driven decisions for the selection and advancement of promising therapeutic candidates.
References
- 1. Abstract A218: Modulating glucocorticoid receptor-mediated signaling for enhancement of cancer immunotherapy | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 2. Development of Anti-CD74 Antibody-Drug Conjugates to Target Glucocorticoids to Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njbio.com [njbio.com]
- 15. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Conjugating Glucocorticoid Receptor Agonists to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of various autoimmune diseases and cancers. However, their systemic administration is often associated with significant side effects. Antibody-drug conjugates (ADCs) offer a promising strategy to enhance the therapeutic index of GCs by enabling their targeted delivery to specific cell types, thereby increasing efficacy and reducing off-target toxicity. This document provides an in-depth overview of the techniques for conjugating glucocorticoid receptor (GR) agonists to antibodies, detailed experimental protocols, and relevant quantitative data to guide researchers in the development of novel GC-ADCs.
The fundamental principle of a GC-ADC involves the covalent attachment of a GR agonist (the "payload") to a monoclonal antibody (mAb) via a chemical linker. The mAb is chosen to target a specific antigen on the surface of the desired cells, ensuring precise delivery of the GC. Upon binding to the target cell, the ADC is internalized, and the GC is released in its active form to exert its therapeutic effect.
Glucocorticoid Receptor Signaling Pathways
Glucocorticoids mediate their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The signaling pathways can be broadly classified into genomic and non-genomic mechanisms.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the GC to the cytoplasmic GR, which is part of a multiprotein complex. This binding triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GC-GR complex into the nucleus. In the nucleus, the complex can either directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to activate their transcription (transactivation) or interact with other transcription factors to repress the expression of pro-inflammatory genes (transrepression).[1][2][3]
Caption: Genomic signaling pathway of the glucocorticoid receptor.
Non-Genomic Signaling Pathway
Rapid, non-genomic effects of glucocorticoids are also recognized and are initiated by membrane-bound GRs or interactions of the cytoplasmic GR with other signaling molecules.[3][4] These pathways can modulate the activity of various kinases, such as PI3K, AKT, and MAPKs, leading to rapid cellular responses that do not require changes in gene expression.[3]
Caption: Non-genomic signaling pathway of the glucocorticoid receptor.
Core Components of Glucocorticoid-ADCs
The successful development of a GC-ADC relies on the careful selection and optimization of its three key components: the antibody, the linker, and the glucocorticoid receptor agonist.
| Component | Description | Examples |
| Antibody | A monoclonal antibody that specifically targets a cell surface antigen on the desired cell population (e.g., immune cells, cancer cells). | Anti-TNFα, Anti-CD74, Anti-CD40[5][6][7] |
| Linker | A chemical moiety that connects the antibody to the glucocorticoid. Linkers can be cleavable or non-cleavable. | Cleavable: Valine-Citrulline (Val-Cit), BrAc-Gly-Glu, Maleimide-Gly-Ala-Ala.[6][][9] Non-cleavable: Thioether-based linkers. |
| Glucocorticoid Receptor Agonist | The therapeutic payload that, upon release, activates the glucocorticoid receptor. | Dexamethasone, Budesonide, Fluticasone Propionate.[7][10][11] |
Conjugation Chemistries
The choice of conjugation chemistry is critical for the stability and efficacy of the GC-ADC. The most common strategies involve targeting either lysine or cysteine residues on the antibody.
Lysine Conjugation (NHS-Ester Chemistry)
This method targets the primary amines on the side chains of lysine residues. N-hydroxysuccinimide (NHS) esters are reactive groups that can be introduced onto the linker-payload complex and subsequently react with lysine residues on the antibody to form stable amide bonds.
Cysteine Conjugation (Maleimide Chemistry)
This strategy involves the reaction of a maleimide-functionalized linker-payload with free thiol groups on cysteine residues. The interchain disulfide bonds of the antibody can be partially reduced to generate reactive thiols for conjugation. This method often results in a more homogenous ADC product with a defined drug-to-antibody ratio (DAR).
Experimental Workflow for GC-ADC Development
The development of a GC-ADC follows a multi-step workflow, from initial design and synthesis to comprehensive characterization and in vivo testing.
Caption: General workflow for the development of a glucocorticoid-ADC.
Detailed Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of a Glucocorticoid Receptor Agonist using Maleimide Chemistry
This protocol describes a general method for conjugating a maleimide-activated glucocorticoid-linker to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., anti-TNFα) in phosphate-buffered saline (PBS), pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).
-
Maleimide-activated glucocorticoid-linker (e.g., MC-Val-Cit-PABC-Dexamethasone) dissolved in dimethyl sulfoxide (DMSO).
-
Quenching solution: N-acetylcysteine (10 mM in water).
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
Reaction buffer: PBS with 5 mM EDTA, pH 7.4.
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into the reaction buffer using an appropriate desalting column.
-
-
Conjugation Reaction:
-
Immediately after reduction, add a 5-fold molar excess of the maleimide-activated glucocorticoid-linker (dissolved in DMSO) to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1 hour with gentle agitation, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting GC-ADC from unconjugated linker-payload and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC, typically the first major peak.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV/Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (LC-MS).
-
Assess the purity and aggregation state by SDS-PAGE and size-exclusion chromatography.
-
Protocol 2: Characterization of GC-ADCs
A. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy
This method is suitable when the glucocorticoid has a distinct UV absorbance from the antibody.
-
Measure the absorbance of the purified GC-ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the glucocorticoid (e.g., 240 nm for dexamethasone).
-
Calculate the concentration of the antibody and the glucocorticoid using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the glucocorticoid to the antibody.
B. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.
-
Equilibrate an HIC column with a high-salt mobile phase (e.g., 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Inject the purified GC-ADC onto the column.
-
Elute the ADC species with a decreasing salt gradient (e.g., a linear gradient to 25 mM sodium phosphate, pH 7.0).
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The average DAR can be calculated from the relative peak areas.
C. In Vitro Potency Assessment using a Glucocorticoid Response Element (GRE) Reporter Assay
This assay measures the ability of the GC-ADC to activate the glucocorticoid receptor and induce gene transcription.
-
Plate a GRE-luciferase reporter cell line (e.g., A549-GRE-luc) in a 96-well plate.
-
Treat the cells with serial dilutions of the GC-ADC, the unconjugated glucocorticoid (as a positive control), and an isotype control ADC.
-
Incubate for 24 hours.
-
Measure luciferase activity using a luminometer.
-
Plot the dose-response curves and calculate the EC50 values.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on glucocorticoid-ADCs.
Table 1: In Vitro Potency of Glucocorticoid Receptor Agonists and ADCs
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| Dexamethasone | A549 | IL-6 Inhibition | 0.5 | [5] |
| Dexamethasone | HEK293F-GRE | GRE Reporter | 9.7 | [12] |
| Budesonide | GR-UAS-bla HEK 293T | GRE Reporter | 0.07 | [13] |
| Fluticasone Propionate | A549 | GM-CSF Inhibition | 0.018 | [14] |
| Budesonide-ADC (anti-CD19) | K562-CD19 | GRE Reporter | ~200 (as µg/mL ADC) | [7] |
Table 2: In Vivo Efficacy of Glucocorticoid-ADCs in Disease Models
| ADC | Model | Dosing | Key Finding | Reference |
| Anti-TNF-GRM ADC | Mouse Collagen-Induced Arthritis | Single 10 mg/kg dose at disease onset | Complete inhibition of arthritis for >30 days. | [1] |
| Anti-TNF-GRM ADC | Mouse Contact Hypersensitivity | Single dose | Inhibition of inflammatory responses with minimal systemic effects. | [1] |
| Anti-mTNF Thioester GRM ADC | Mouse Collagen-Induced Arthritis | Single 10 mg/kg dose | Full suppression of inflammation for 21 days. | [15] |
Table 3: Drug-to-Antibody Ratios (DAR) of Reported Glucocorticoid-ADCs
| Antibody-Glucocorticoid Conjugate | Conjugation Method | Average DAR | Reference |
| Anti-TNF-GRM ADC | Cysteine-based | ~4 | [16] |
| Adalimumab-GC | Cysteine-based | Not specified, but DAR distribution shown | [13] |
| Anti-CD74-Fluticasone Propionate ADC | Site-specific | 2 | [17] |
Conclusion
The conjugation of glucocorticoid receptor agonists to antibodies represents a powerful strategy to improve the therapeutic window of these potent anti-inflammatory and immunosuppressive agents. The choice of antibody, linker, and conjugation chemistry are all critical parameters that must be optimized to achieve a stable and effective GC-ADC. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug developers working in this exciting and rapidly advancing field. Careful characterization of the resulting GC-ADC, including determination of the drug-to-antibody ratio and in vitro and in vivo potency, is essential for successful clinical translation.
References
- 1. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mycenax.com [mycenax.com]
- 5. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 9. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 10. documentsdelivered.com [documentsdelivered.com]
- 11. agilent.com [agilent.com]
- 12. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-TNF Thioester Glucocorticoid Antibody-Drug Conjugate Fully Inhibits Inflammation with Minimal Effect on Systemic Corticosterone Levels in a Mouse Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RePORT ⟩ RePORTER [reporter.nih.gov]
- 17. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting "Glucocorticoid receptor agonist-3 Ala-Ala-Mal" solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal, particularly focusing on solubility challenges that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a research compound that functions as an agonist for the glucocorticoid receptor (GR). It is an antibody-drug conjugate (ADC) where a glucocorticoid receptor agonist is linked to an anti-human TNFα antibody via an Ala-Ala-Mal linker.[1][2] This conjugate is designed for targeted delivery to cells expressing TNFα, and it is primarily used in studies related to autoimmune and inflammatory diseases.[1][2]
Q2: I'm having trouble dissolving the compound. What is the recommended solvent?
A2: For initial stock solutions, it is highly recommended to use a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[3][4] For similar compounds, such as Glucocorticoid receptor agonist-1 Ala-Ala-Mal, a concentration of 100 mg/mL in DMSO has been reported, although this may require sonication to fully dissolve.[5][6] It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can significantly reduce the solubility of the compound.[5]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of the molecule.[7] Peptides and peptide-drug conjugates with hydrophobic components often have poor solubility in aqueous solutions.[7][8] To prepare a working solution in a buffer, first, dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution. Then, slowly add the aqueous buffer to the DMSO stock solution while vortexing to dilute it to the desired final concentration. Be aware that the compound may precipitate if the final concentration in the aqueous buffer is too high.
Q4: How should I store the stock solution?
A4: Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or preferably -80°C for long-term stability.[1] A product datasheet for a similar compound suggests that at -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for about one month.[5][6] Always protect the compound from light.[5]
Troubleshooting Solubility Issues
Challenges with the solubility of this compound can impact experimental outcomes. Below is a guide to help you troubleshoot and manage these issues.
Solubility Data Summary
| Solvent | Solubility | Recommendations & Remarks |
| Water/Aqueous Buffers (e.g., PBS) | Poor | Not recommended for initial dissolution. Can be used for further dilution of a DMSO stock solution. |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 100 mg/mL for similar compounds) | Recommended for stock solutions. [5] Use of an ultrasonic bath may be necessary to achieve complete dissolution.[5] Ensure DMSO is anhydrous. |
| Ethanol, Methanol, Acetonitrile | Potentially Soluble | Can be tested as alternative organic solvents if DMSO is not suitable for the experiment. Start with a small amount of the compound to test solubility. |
Step-by-Step Guide to Solubilization
-
Start Small : Before dissolving the entire vial of the compound, test the solubility with a small aliquot. This prevents the loss of valuable material if the chosen solvent is not optimal.[9]
-
Use an Organic Solvent First : Begin by dissolving the compound in a small volume of anhydrous DMSO.
-
Gentle Warming : If the compound does not readily dissolve, gentle warming of the solution (e.g., in a 37°C water bath) for a short period can help. However, be cautious to avoid degradation of the compound.
-
Sonication : Using an ultrasonic bath can aid in the dissolution of compounds that are difficult to solubilize.[3][4]
-
pH Adjustment : The solubility of peptides and their conjugates can be influenced by pH.[3][7] For acidic compounds, dissolving in a slightly basic buffer may help, while basic compounds may dissolve better in acidic conditions. However, for a complex ADC like this, altering the pH should be done with caution as it may affect the stability of the antibody and the linker.
-
Dilution into Aqueous Media : To prepare your working solution, slowly add your aqueous buffer to the DMSO stock solution while gently mixing. Avoid adding the DMSO stock directly to a large volume of buffer, as this can cause the compound to precipitate out of solution.
Experimental Workflow for a Cell-Based Assay
Caption: Experimental workflow for preparing and using the compound.
Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, a glucocorticoid receptor agonist binds to the glucocorticoid receptor (GR), which is located in the cytoplasm in a complex with heat shock proteins (HSPs).[10] Ligand binding causes a conformational change, leading to the dissociation of the HSPs and the translocation of the activated GR into the nucleus.[11][12] In the nucleus, the GR can act as a transcription factor in two primary ways:
-
Transactivation : The GR dimerizes and binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[13]
-
Transrepression : The GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are involved in the expression of pro-inflammatory genes. This leads to a reduction in the production of inflammatory mediators.[14][15]
Caption: Glucocorticoid receptor signaling pathway.
Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound in a cell-based assay.
Objective: To measure the ability of the compound to inhibit the production of a pro-inflammatory cytokine (e.g., IL-6 or TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Anhydrous DMSO
-
Human PBMCs
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the target cytokine (e.g., human IL-6 or TNF-α)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Compound Stock Solution:
-
Aseptically, dissolve the lyophilized this compound in anhydrous DMSO to a final concentration of 10 mM.
-
If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.
-
-
Cell Seeding:
-
Resuspend human PBMCs in complete RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells per well in a volume of 100 µL.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add 50 µL of the diluted compound to the appropriate wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., dexamethasone).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in complete RPMI-1640 medium.
-
Add 50 µL of the LPS solution to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well.
-
Measure the concentration of the target cytokine (e.g., IL-6 or TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of the compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of the cytokine production is inhibited).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage of "Glucocorticoid receptor agonist-3 Ala-Ala-Mal" in mice
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of "Glucocorticoid receptor agonist-3 Ala-Ala-Mal" in mouse models of inflammation. This agent is an antibody-drug conjugate (ADC) composed of a monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNFα) linked to a potent glucocorticoid receptor (GR) agonist payload. The targeted delivery aims to concentrate the GR agonist at sites of inflammation, thereby enhancing efficacy and minimizing systemic side effects associated with conventional glucocorticoids.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: This is a therapeutic agent known as an antibody-drug conjugate (ADC). It consists of three main components:
-
An Antibody: A monoclonal antibody that specifically targets and binds to Tumor Necrosis Factor-alpha (TNFα), a key cytokine involved in inflammatory processes.
-
A Payload: A potent, synthetic glucocorticoid receptor (GR) agonist.
-
A Linker: A chemical linker that attaches the GR agonist payload to the antibody.
The ADC is designed to circulate in the bloodstream until the antibody portion binds to TNFα at a site of inflammation. Upon binding and internalization into the target inflammatory cells, the linker is cleaved, releasing the GR agonist payload directly inside the cell. The payload then activates glucocorticoid receptors, leading to a potent, localized anti-inflammatory effect.
Q2: What are the critical starting parameters to consider for a dose-finding study in mice?
A2: For an ADC like this, several parameters beyond simple dose-escalation are critical:
-
Target Expression: Confirm TNFα expression in your mouse model of inflammation (e.g., collagen-induced arthritis, DSS-induced colitis). The level and accessibility of the target will significantly influence efficacy.
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody. A higher DAR increases potency but can also alter pharmacokinetics and increase potential toxicity. This value should be provided by the manufacturer.
-
ADC Pharmacokinetics (PK): Unlike small molecules, ADCs have complex PK profiles. You need to measure total antibody, conjugated ADC, and free payload concentrations in plasma and, if possible, in the target tissue.
-
Route of Administration: Intravenous (IV) injection is the most common route for ADCs to ensure complete bioavailability.
Q3: How do I select the starting dose for my in vivo study?
A3: The starting dose should be based on in vitro potency data (e.g., the EC50 in a relevant cell-based assay) and any available toxicology data. If no prior in vivo data exists, a common approach is to start with a low dose (e.g., 0.1 - 1 mg/kg) and escalate in cohorts of mice. A single-dose Maximum Tolerated Dose (MTD) study can help establish the upper limit for dosing.
Q4: What are the expected signs of toxicity in mice?
A4: Toxicity can stem from the antibody, the payload, or the ADC as a whole. Monitor for:
-
Systemic Glucocorticoid Effects: Weight loss, adrenal gland atrophy, and changes in glucose homeostasis are classic signs of systemic exposure to the GR agonist payload.[1][2][3] These effects should be significantly reduced compared to systemic administration of a free GR agonist.
-
On-Target, Off-Tumor Toxicity: Since TNFα is a systemic cytokine, toxicity could occur in non-diseased tissues that also express the target.
-
General Toxicity: Monitor for changes in behavior, ruffled fur, and hunched posture. Regular body weight measurement is crucial.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Lack of Efficacy at Expected Doses | 1. Low Target Expression: The TNFα levels in your specific mouse model or at the tested disease stage may be insufficient for ADC binding. 2. Poor ADC Internalization: The antibody may bind to TNFα but is not efficiently internalized by the target cells. 3. Linker Instability/Stability: The linker may be prematurely cleaved in circulation (releasing payload systemically) or may not be efficiently cleaved within the target cell. | 1. Confirm Target Expression: Use immunohistochemistry (IHC) or ELISA to quantify TNFα levels in the inflamed tissue of your model. 2. Assess Internalization: Perform in vitro assays with relevant cell types (e.g., macrophages) to confirm the ADC is internalized upon binding. 3. Analyze PK Data: Measure free payload levels in plasma. High levels of free payload shortly after injection suggest poor linker stability. |
| High Systemic Toxicity Observed (e.g., significant weight loss) | 1. Premature Payload Release: The linker is unstable in mouse plasma, leading to systemic exposure to the potent GR agonist. 2. Dose Too High: The dose exceeds the Maximum Tolerated Dose (MTD). 3. Target-Mediated Drug Disposition (TMDD): High levels of circulating TNFα act as a "sink," leading to rapid clearance and potential off-target effects. | 1. Review Linker Chemistry: Consult manufacturer's data on linker stability in mouse plasma. Consider a different ADC construct if stability is poor. 2. Perform Dose De-escalation: Reduce the dose by 50-75% and carefully re-evaluate. 3. Measure Target Levels: Quantify soluble TNFα in the plasma of your mouse model to understand the potential impact of TMDD. |
| High Variability in Animal Response | 1. Inconsistent Disease Induction: The underlying inflammatory model has high inherent variability. 2. Inaccurate Dosing: Errors in animal weighing, dose calculation, or injection technique. 3. ADC Heterogeneity: The ADC preparation has a wide distribution of Drug-to-Antibody Ratios (DAR), leading to inconsistent potency per dose. | 1. Refine Disease Model: Increase the number of animals per group to improve statistical power and refine the induction protocol. 2. Standardize Procedures: Ensure all technicians are trained on proper animal handling and injection techniques. Double-check all calculations. 3. Check Certificate of Analysis: Review the manufacturer's data on DAR distribution and product purity. |
Quantitative Data Summary
The following table presents a hypothetical dose-response study for "this compound" in a mouse model of collagen-induced arthritis (CIA). Data is illustrative and should be adapted based on actual experimental results.
| Dose Group (mg/kg, IV) | Mean Arthritis Score (Day 14 post-treatment) | Change in Body Weight (%) | Adrenal Gland Weight (mg) |
| Vehicle Control | 10.5 ± 1.2 | +2.5% | 4.5 ± 0.5 |
| 0.3 | 8.1 ± 1.5 | +1.8% | 4.3 ± 0.6 |
| 1.0 | 4.2 ± 0.9 | +0.5% | 4.1 ± 0.4 |
| 3.0 | 1.5 ± 0.5 | -3.0% | 3.2 ± 0.5 |
| 10.0 | 0.8 ± 0.3 | -12.5% | 1.8 ± 0.4 |
| Dexamethasone (1 mg/kg, IP) | 2.5 ± 0.7 | -15.0% | 1.5 ± 0.3 |
Experimental Protocols
Protocol 1: Dose-Range Finding and Efficacy Study in a Mouse Model of Collagen-Induced Arthritis (CIA)
-
Animal Model: Use male DBA/1 mice, 8-10 weeks old.
-
Disease Induction:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment upon the onset of visible arthritis (clinical score > 2).
-
Randomize mice into treatment groups (n=8-10 per group).
-
Prepare the ADC in a sterile vehicle buffer (e.g., PBS).
-
Administer a single dose of the ADC via intravenous (IV) injection into the tail vein at the designated concentrations (e.g., 0.3, 1, 3, 10 mg/kg). Include vehicle and positive control (e.g., Dexamethasone) groups.
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Score arthritis severity daily on a scale of 0-4 per paw (0=normal, 1=erythema/mild swelling of one joint, 2=mild swelling of ankle/wrist, 3=moderate swelling, 4=severe swelling and ankylosis). The maximum score is 16 per mouse.
-
Body Weight: Measure body weight daily as an indicator of systemic toxicity.
-
Paw Thickness: Measure paw thickness using a digital caliper every other day.
-
Terminal Endpoints (e.g., Day 14 post-treatment):
-
Collect blood for pharmacokinetic analysis (total antibody, conjugated ADC, free payload) and cytokine measurement (e.g., IL-6).
-
Harvest hind paws for histological analysis (inflammation, cartilage damage, bone erosion).
-
Harvest adrenal glands and weigh them as a biomarker for systemic glucocorticoid activity.
-
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
The payload of the ADC, a GR agonist, acts via the classical glucocorticoid receptor signaling pathway once released inside the target cell.
Experimental Workflow for ADC Dosage Optimization
This workflow outlines the key steps for determining the optimal dose of the TNFα-targeting ADC in a mouse model.
References
- 1. Development of a Novel Anti TNF-Steroid Antibody Drug Conjugate That Shows Promising Efficacy at Doses That Avoid Steroid Side Effects in a Mouse Model of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. | BioWorld [bioworld.com]
- 3. Antibody-Drug Conjugates: Methods and Protocols | Semantic Scholar [semanticscholar.org]
Technical Support Center: In Vitro Stability of Anti-TNFα Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the in vitro stability of anti-Tumor Necrosis Factor-alpha (TNFα) antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses specific problems you may encounter during your in vitro experiments, offering potential causes and solutions.
Q1: I am observing significant aggregation of my anti-TNFα ADC sample. What are the common causes and how can I fix this?
A1: ADC aggregation is a frequent challenge that can impact efficacy, stability, and safety.[1] It can be triggered at any stage, from manufacturing to long-term storage.[2]
Common Causes:
-
Hydrophobicity: The conjugation of hydrophobic payloads to the antibody surface is a primary driver of aggregation.[3][4] These hydrophobic patches can interact between ADC molecules, leading to clustering.[3]
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point or incorrect salt concentrations, can decrease solubility and promote aggregation.[3]
-
Conjugation Process: The use of organic solvents to dissolve hydrophobic payloads during conjugation can denature the antibody.[3] Furthermore, traditional conjugation methods (e.g., to lysine residues) can result in a heterogeneous mixture, where species with a high drug-to-antibody ratio (DAR) are more prone to aggregation.[2][5]
-
Storage and Handling: Physical stress from repeated freeze-thaw cycles, high temperatures, or mechanical shaking can induce aggregation.[2][6]
Solutions & Mitigation Strategies:
-
Optimize Formulation:
-
pH and Buffer: Screen different buffer systems and pH values to find conditions that maximize ADC solubility. For anti-TNFα antibodies like Adalimumab, a pH of 5.0-5.5 has been shown to be effective.[7]
-
Excipients: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), and non-ionic surfactants (e.g., polysorbate 80) in the formulation to minimize aggregation.[7][8]
-
-
Refine Conjugation Strategy:
-
Site-Specific Conjugation: Employ site-specific conjugation techniques to create a homogeneous ADC with a defined DAR.[9] This avoids over-conjugation and allows for attachment at sites less likely to induce aggregation.
-
Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., PEG linkers) to counteract the hydrophobicity of the payload and improve overall ADC solubility.[]
-
-
Control Storage and Handling:
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. WO2016066688A1 - Pharmaceutical anti-tnf-alpha antibody formulation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability study of full-length antibody (anti-TNF alpha) loaded PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming off-target effects of glucocorticoid receptor agonist ADCs
Welcome to the technical support center for Glucocorticoid Receptor (GR) Agonist Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity with GR Agonist ADCs?
Off-target toxicity of GR Agonist ADCs is multifactorial and can be broadly categorized into two main areas: premature payload release and non-specific ADC uptake.
-
Premature Payload Release: The linker connecting the GR agonist (payload) to the antibody is unstable in systemic circulation. This leads to the release of the potent GR agonist before the ADC reaches the target cell. This free payload can then diffuse across cell membranes and activate glucocorticoid receptors in healthy, non-target tissues, causing systemic side effects.[][2] Linker stability is therefore a critical design parameter.[][2][3]
-
Non-Specific ADC Uptake: The intact ADC may be taken up by healthy cells that do not express the target antigen. This can occur through several mechanisms:
-
Fc-mediated Uptake: The Fc region of the antibody can bind to Fc receptors (like FcγRs) on immune cells, leading to internalization and payload release in these off-target cells.[4]
-
Nonspecific Endocytosis: Mechanisms like macropinocytosis can lead to the uptake of the ADC by healthy cells, particularly in organs like the liver.[5]
-
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues. The ADC can bind to these healthy cells, causing what is known as "on-target, off-tumor" toxicity, which is distinct from off-target payload-driven effects.[6][7]
Q2: How do the properties of the GR agonist payload contribute to off-target effects?
The physicochemical properties of the GR agonist payload are critical. Glucocorticoids are designed to be membrane-permeable to access the cytosolic GR.[8] This inherent permeability means that if the payload is prematurely released from the ADC, it can easily enter non-target cells and exert its effect, leading to widespread off-target toxicity. One study noted that even a modest 12% release of a dexamethasone payload over 48 hours in plasma could result in concentrations high enough to cause non-specific activity.[8] Therefore, designing payloads with reduced permeability until they are inside the target cell is a key strategy to mitigate these effects.
Q3: What is the role of the linker in minimizing off-target toxicity?
The linker is arguably one of the most critical components for controlling off-target effects.[2][9] An ideal linker must be highly stable in the bloodstream to prevent premature payload release but must also be efficiently cleaved once the ADC is internalized by the target cell.[][2]
-
Cleavable Linkers: These are designed to be cleaved by enzymes (e.g., cathepsins) or conditions (e.g., low pH) prevalent inside the target cell's lysosome.[9] However, if these linkers are susceptible to cleavage by circulating enzymes, they can contribute significantly to off-target toxicity.[]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload. They generally exhibit greater plasma stability but may result in less efficient payload release.[3]
The choice of linker chemistry has a profound impact on the therapeutic window of the ADC.
Diagram 1: On-Target vs. Off-Target ADC Mechanisms
References
- 2. purepeg.com [purepeg.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. prisysbiotech.com [prisysbiotech.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Best practices for handling and storage of "Glucocorticoid receptor agonist-3 Ala-Ala-Mal"
Welcome to the technical support center for Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal. This guide provides best practices, troubleshooting advice, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a research compound composed of a potent glucocorticoid receptor (GR) agonist. This agonist is covalently attached to a maleimide functional group via a stable, lysosomally-cleavable L-Alanyl-L-alanine (Ala-Ala) dipeptide linker.[1][2][3] The maleimide group allows for the covalent conjugation of the GR agonist to thiol-containing molecules, such as cysteine residues on antibodies, creating antibody-drug conjugates (ADCs) for targeted delivery.[4][5] It is primarily used in the study of autoimmune and inflammatory diseases.[5][6]
Q2: How should I store the compound?
A2: Proper storage is critical to maintain the compound's integrity and activity. Recommendations vary for the solid compound versus solutions. For long-term stability, aliquot solutions upon receipt to avoid repeated freeze-thaw cycles.[5][7]
Q3: What is the best solvent for reconstituting the compound?
A3: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for creating a concentrated stock solution.[4][8] Ensure the solvent is high-purity and anhydrous to prevent degradation of the maleimide group. For some applications, aqueous buffers may be used for further dilutions, but the initial stock should be in an organic solvent.[7]
Q4: What is the purpose of the Ala-Ala linker?
A4: The Ala-Ala dipeptide serves as a cleavable linker.[9] It is designed to be stable in systemic circulation but is recognized and cleaved by lysosomal proteases, such as cathepsins, once the conjugate is internalized into the target cell.[2][10] This enzymatic cleavage releases the active GR agonist payload inside the cell, ensuring targeted drug action and minimizing systemic exposure.
Q5: What is the function of the maleimide group?
A5: The maleimide is a thiol-reactive functional group. It selectively reacts with sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond. This reaction is the basis for conjugating the drug-linker to a target protein or antibody. The optimal pH for this reaction is between 7.0 and 7.5.[4]
Data Presentation
Table 1: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | See datasheet | Protect from light.[7] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw. Protect from light.[7][11] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw. Protect from light.[5][7][11] |
| Conjugated Product | 2-8°C | Up to 1 week | Store in the dark.[4] |
| Conjugated Product (Long-term) | -20°C | Up to 1 year | Add 50% glycerol as a cryoprotectant.[8][12] |
Table 2: Recommended Solvents and Buffers
| Application | Recommended Solvent/Buffer | Concentration | pH | Notes |
| Stock Solution | Anhydrous DMSO or DMF | ≥ 10 mM | N/A | Use newly opened solvent.[7][11] |
| Conjugation Reaction | PBS, Tris, or HEPES | 10-100 mM | 7.0 - 7.5 | Must be degassed and free of thiol-containing reagents (e.g., DTT).[4] |
| Cell-Based Assays | Cell Culture Medium | Varies | Varies | Final DMSO concentration should typically be <0.4%.[13] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Antibody Conjugation
This protocol outlines the steps for conjugating "this compound" to a thiol-containing antibody.
1. Antibody Preparation (Disulfide Reduction):
- Prepare the antibody solution in a degassed, thiol-free buffer (e.g., PBS, pH 7.2).
- To reduce interchain disulfide bonds and expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
- Incubate at room temperature for 20-30 minutes.
- Note: If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide compound, as it will compete for the reaction.
2. Reconstitution of the Maleimide Compound:
- Prepare a 10 mM stock solution of "this compound" in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This should be done immediately before use.
3. Conjugation Reaction:
- Add the maleimide-drug stock solution to the reduced antibody solution. A typical starting molar ratio is 10:1 to 20:1 (drug-linker to antibody).[4] This ratio should be optimized for your specific antibody and desired drug-to-antibody ratio (DAR).
- Gently mix and incubate the reaction. Incubation can be done for 2 hours at room temperature or overnight at 2-8°C, protected from light.
4. Purification of the Conjugate:
- Remove unreacted drug-linker and aggregates using a purification method suitable for your antibody, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
5. Characterization:
- Characterize the resulting antibody-drug conjugate (ADC) to determine the DAR, purity, and aggregation levels.
Protocol 2: Glucocorticoid Receptor (GR) Reporter Assay
This protocol provides a method to assess the biological activity of the GR agonist after its release from the conjugate.
1. Cell Seeding:
- Use a cell line engineered to express a luciferase reporter gene under the control of a GR-responsive promoter (e.g., containing Glucocorticoid Response Elements, GREs).[13][14]
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of your test compound (the ADC) and a positive control (e.g., Dexamethasone) in the appropriate cell culture medium.[13]
- Remove the old medium from the cells and add the medium containing the test compounds.
- Incubate for 18-24 hours to allow for ADC internalization, linker cleavage, and reporter gene expression.
3. Lysis and Luminescence Reading:
- After incubation, remove the medium and lyse the cells using a luciferase assay lysis buffer.
- Add the luciferase substrate reagent to the cell lysate according to the manufacturer's instructions.[14]
- Measure the luminescence using a plate reader. The signal intensity (Relative Light Units, RLU) is proportional to GR activation.
Troubleshooting Guides
Issue 1: Low or No Biological Activity in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure the compound was stored correctly (see Table 1). Prepare fresh stock solutions in anhydrous solvent. Avoid multiple freeze-thaw cycles.[5] |
| Inefficient Linker Cleavage | Confirm the cell line used has sufficient lysosomal protease activity. Increase incubation time to allow for more complete ADC processing. |
| Low ADC Uptake | Verify that the target antigen for your antibody is expressed on the surface of the cell line used. |
| Incorrect Assay Setup | Ensure the final DMSO concentration in the assay is non-toxic (e.g., <0.4%).[13] Include a potent GR agonist like Dexamethasone as a positive control.[15] |
Issue 2: Low Drug-to-Antibody Ratio (DAR) after Conjugation
| Potential Cause | Recommended Solution |
| Incomplete Antibody Reduction | Increase the concentration of the reducing agent (TCEP) or extend the incubation time. Ensure the buffer is degassed to prevent re-oxidation of thiols. |
| Hydrolysis of Maleimide | The maleimide ring can hydrolyze at pH > 7.5. Ensure your conjugation buffer pH is strictly maintained between 7.0-7.5.[4] Prepare the maleimide-drug solution immediately before adding it to the antibody. |
| Competing Thiol Reagents | Ensure all traces of thiol-containing reducing agents like DTT are removed before adding the maleimide compound. Use TCEP, which does not need to be removed. |
| Insufficient Molar Ratio | Increase the molar excess of the maleimide-drug compound relative to the antibody during the conjugation reaction. |
Issue 3: High Levels of Aggregation in ADC Preparation
| Potential Cause | Recommended Solution |
| High DAR | A high level of hydrophobic drug conjugation can lead to aggregation. Optimize the conjugation by reducing the molar ratio of the drug-linker to the antibody. |
| Unfavorable Buffer Conditions | Perform a buffer screen to find conditions (pH, excipients) that minimize aggregation for your specific ADC. |
| Handling Stress | Avoid vigorous vortexing or harsh mixing, which can denature the antibody. Use gentle mixing or inversion. |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Classical genomic signaling pathway of a glucocorticoid receptor (GR) agonist.[16][17]
Caption: Experimental workflow from ADC synthesis to cellular activity measurement.
Caption: Troubleshooting flowchart for low activity in cell-based ADC experiments.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioacts.com [bioacts.com]
- 9. adcreview.com [adcreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biotium.com [biotium.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. innoprot.com [innoprot.com]
- 16. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 17. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal in Rheumatoid Arthritis Models: A Comparative Guide
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly affecting the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life. Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents that form a cornerstone of RA management. Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of numerous genes involved in the inflammatory response. However, the long-term systemic use of GCs is associated with a wide range of adverse effects, limiting their clinical utility.
To overcome these limitations, targeted therapeutic strategies are being developed to deliver GCs specifically to inflamed tissues, thereby enhancing their efficacy and minimizing systemic exposure. "Glucocorticoid receptor agonist-3 Ala-Ala-Mal" represents such a strategy. It is an antibody-drug conjugate (ADC) comprising a potent glucocorticoid receptor agonist linked to an anti-human tumor necrosis factor-alpha (TNFα) antibody.[1][2] TNFα is a key pro-inflammatory cytokine implicated in the pathogenesis of RA. This ADC is designed to selectively deliver the glucocorticoid payload to TNFα-expressing cells in the inflamed synovium, thus concentrating its anti-inflammatory activity at the site of disease.
This guide provides a comparative analysis of the pre-clinical efficacy of a "this compound" analogue, an anti-TNF-glucocorticoid receptor modulator (GRM) ADC, with established RA therapies, including systemic glucocorticoids (dexamethasone, prednisolone), a conventional synthetic disease-modifying antirheumatic drug (csDMARD) (methotrexate), and a biologic DMARD (tocilizumab), in the context of the collagen-induced arthritis (CIA) mouse model, a standard pre-clinical model of RA.[3][4][5][6][7][8][9]
Comparative Efficacy in Collagen-Induced Arthritis (CIA) Model
The following table summarizes the efficacy of an anti-TNF-GRM ADC, as a surrogate for "this compound," and its comparators in the murine CIA model.
| Therapeutic Agent | Dosage and Administration | Key Efficacy Findings in CIA Model |
| Anti-TNF-GRM ADC | Single 10 mg/kg dose | Fully suppressed inflammation for 21 days.[10] A single dose completely inhibited arthritis for over 30 days, outperforming anti-TNF mAb alone.[5][11] |
| Dexamethasone | 0.5 mg/kg, p.o., BID | Significantly decreased inflammation throughout the 14-day dosing period.[3] |
| Prednisolone | Not specified | Demonstrated high and constant inhibition of arthritis development over time.[6] |
| Methotrexate | Dose-dependent (e.g., 2.5 mg/kg) | Resulted in a variable and dose-dependent reduction in disease activity.[4][12] |
| Tocilizumab | Not specified for mouse model | Reduced joint swelling and inflammation in rat and monkey CIA models.[8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 8. The inhibitory effect of tocilizumab on systemic bone loss and tendon inflammation in a juvenile Collagen-Induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, ameliorates joint swelling in established monkey collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-TNF Thioester Glucocorticoid Antibody-Drug Conjugate Fully Inhibits Inflammation with Minimal Effect on Systemic Corticosterone Levels in a Mouse Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. POS0365 ANTI-TNF GLUCOCORTICOID RECEPTOR MODULATOR ANTIBODY DRUG CONJUGATE FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 12. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Glucocorticoid Receptor Agonist-Antibody Conjugate and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a novel therapeutic approach, "Glucocorticoid receptor agonist-3 Ala-Ala-Mal," and the well-established synthetic glucocorticoid, dexamethasone. "this compound" represents a new class of targeted therapeutics known as antibody-drug conjugates (ADCs). Specifically, it is a conjugate of an anti-human tumor necrosis factor-alpha (TNFα) antibody and a glucocorticoid receptor (GR) agonist.[1][2][3] This design aims to deliver the potent anti-inflammatory effects of a glucocorticoid directly to inflamed tissues where TNFα is expressed, thereby minimizing the systemic side effects associated with conventional glucocorticoid therapy like dexamethasone.
Executive Summary
| Feature | This compound (as represented by anti-TNF-GRM ADCs) | Dexamethasone |
| Mechanism of Action | Targeted delivery of a GR agonist to TNFα-expressing cells, leading to localized GR activation and suppression of inflammation. | Systemic and potent agonist of the glucocorticoid receptor, leading to broad anti-inflammatory and immunosuppressive effects.[4][5] |
| Efficacy | Preclinical studies on similar anti-TNF-GRM ADCs show superior or comparable efficacy to systemic glucocorticoids in models of inflammatory diseases, with the potential for longer-lasting effects from a single dose.[6][7] | Highly effective and widely used for a broad range of inflammatory and autoimmune conditions.[4] |
| Safety Profile | Designed for an improved safety profile with reduced systemic glucocorticoid-related side effects due to targeted delivery.[6][7] | Long-term or high-dose use is associated with significant systemic side effects, including metabolic changes, immunosuppression, and osteoporosis. |
| Therapeutic Approach | A targeted, next-generation immunomodulator. | A broad-acting, systemic anti-inflammatory agent. |
Signaling Pathways and Mechanism of Action
Both "this compound" and dexamethasone exert their effects through the glucocorticoid receptor, a ligand-activated transcription factor. However, their mechanisms of delivery and subsequent cellular effects differ significantly.
Dexamethasone acts systemically. Upon administration, it passively diffuses into cells throughout the body and binds to the cytoplasmic GR. This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the GR-dexamethasone complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby reducing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[8]
"this compound" utilizes a targeted delivery system. The anti-TNFα antibody component of the conjugate binds specifically to transmembrane TNFα (tmTNF), which is highly expressed on immune cells at sites of inflammation. This binding leads to the internalization of the entire ADC into the target cell. Once inside the cell, the linker connecting the antibody and the GR agonist is cleaved, releasing the active GR agonist directly into the cytoplasm. From this point, the signaling cascade mirrors that of dexamethasone but is confined to the targeted cells, leading to localized anti-inflammatory effects.
Comparative Efficacy Data
Direct comparative efficacy data for "this compound" is not publicly available. However, preclinical studies on similar anti-TNF-GRM ADCs, such as ABBV-3373, provide valuable insights into the potential advantages of this therapeutic strategy over systemic glucocorticoids.
| Parameter | Anti-TNF-GRM ADCs (e.g., ABBV-3373) | Dexamethasone |
| In Vitro Potency (NF-κB Inhibition) | Demonstrates potent, TNF-dependent inhibition of pro-inflammatory cytokine release in immune cells. | Potently inhibits cytokine release with IC50 values in the nanomolar range (e.g., IC50 = 0.5 x 10-9 M for inhibiting a 3xκB reporter).[8] |
| In Vivo Efficacy (Collagen-Induced Arthritis Model) | A single dose of a mouse surrogate anti-TNF-GRM ADC completely inhibited arthritis for over 30 days.[6] | Daily administration of dexamethasone (e.g., 0.5-2.0 mg/kg) is required to suppress inflammation, with a dose-dependent effect.[2][9] |
| Systemic Effects | Minimal impact on systemic glucocorticoid biomarkers, such as serum cortisol levels, at predicted therapeutic doses.[6][10] | Systemic administration leads to widespread effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis and changes in metabolic parameters. |
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a compound for the GR.
Methodology:
-
Preparation of Cytosol: Human keratinocytes or other suitable cells expressing GR are cultured and harvested. A cytosolic extract containing the GR is prepared by homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the cytosolic extract in the presence of varying concentrations of the unlabeled test compound ("this compound" payload or dexamethasone).
-
Separation and Quantification: After incubation, unbound steroid is separated from the receptor-bound steroid using a method like dextran-coated charcoal. The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is inversely proportional to the binding affinity.
NF-κB Nuclear Translocation Assay
This assay measures the inhibition of NF-κB activation, a key step in the inflammatory signaling cascade.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa or primary macrophages) is cultured on coverslips or in microplates. The cells are pre-treated with various concentrations of the test compound ("this compound" or dexamethasone) for a specified period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as TNFα or lipopolysaccharide (LPS), to induce NF-κB activation.
-
Immunofluorescence Staining: After stimulation, the cells are fixed, permeabilized, and stained with a primary antibody specific for an NF-κB subunit (e.g., p65). A fluorescently labeled secondary antibody is then used for detection. The nuclei are counterstained with a DNA dye like DAPI.
-
Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The intensity of the NF-κB fluorescence in the nucleus and cytoplasm is quantified using image analysis software.
-
Data Analysis: The ratio of nuclear to cytoplasmic fluorescence is calculated. A decrease in this ratio in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB translocation.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Susceptible strains of mice (e.g., DBA/1) are immunized with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization is typically given 21 days later.[4][5][11]
-
Treatment: Once arthritis develops (typically around day 28-35), mice are treated with the test compounds. For an anti-TNF-GRM ADC, a single dose might be administered, while dexamethasone would likely be given daily.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for erythema, swelling, and joint rigidity. Paw thickness is also measured using calipers.
-
Histopathological Analysis: At the end of the study, the joints are collected, sectioned, and stained to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: The clinical scores and histopathological findings are compared between the treatment groups and a vehicle control group to determine the efficacy of the compounds.
Conclusion
"this compound," as a representative of the anti-TNF-GRM ADC class, holds significant promise as a novel therapeutic for inflammatory diseases. By targeting the potent anti-inflammatory activity of a glucocorticoid directly to sites of inflammation, this approach has the potential to achieve superior efficacy and a significantly improved safety profile compared to systemic glucocorticoids like dexamethasone. The preclinical data on similar molecules are encouraging, suggesting that targeted delivery can lead to sustained local efficacy while minimizing the debilitating side effects of chronic steroid use. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative approach.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. chondrex.com [chondrex.com]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. resources.amsbio.com [resources.amsbio.com]
A Comparative Guide: Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal Conjugate vs. Traditional Anti-TNFα Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a novel therapeutic approach, exemplified by the research molecule "Glucocorticoid receptor agonist-3 Ala-Ala-Mal," and traditional anti-tumor necrosis factor-alpha (anti-TNFα) biologics. The comparison is based on their distinct mechanisms of action and preclinical data from conceptually similar molecules, offering insights for researchers in immunology and drug development.
"this compound" is an antibody-drug conjugate (ADC) that combines an anti-human TNFα antibody with a glucocorticoid receptor (GR) agonist.[1][2] This dual-action molecule represents a novel strategy to enhance anti-inflammatory efficacy while potentially minimizing the systemic side effects associated with glucocorticoids.
Mechanism of Action: A Tale of Two Strategies
Traditional anti-TNFα biologics, such as infliximab and adalimumab, function by neutralizing TNFα, a key pro-inflammatory cytokine.[3][4] They bind to both soluble and transmembrane forms of TNFα, preventing its interaction with its receptors, TNFR1 and TNFR2, and thereby inhibiting downstream inflammatory signaling.[3][5]
The this compound conjugate, on the other hand, is designed to have a two-pronged attack on inflammation. The antibody component targets TNFα-expressing cells, while the conjugated glucocorticoid receptor agonist delivers a potent anti-inflammatory payload directly to these cells.[6][7] This targeted delivery aims to synergistically suppress inflammation by not only neutralizing TNFα but also leveraging the broad anti-inflammatory effects of glucocorticoids, such as the inhibition of the NF-κB signaling pathway.[6]
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by each approach.
Caption: TNFα signaling pathway and the point of intervention for traditional anti-TNFα biologics.
Caption: Glucocorticoid receptor signaling and the targeted delivery mechanism of an anti-TNFα-GR agonist conjugate.
Preclinical Efficacy: A Look at the Evidence
As "this compound" is a research compound, direct comparative clinical data is not available. However, preclinical studies on similar anti-TNFα antibody-glucocorticoid conjugates provide valuable insights into the potential advantages of this approach.
| Parameter | Traditional Anti-TNFα Biologic (e.g., anti-TNFα mAb) | Anti-TNFα-Glucocorticoid Conjugate | Source |
| Inhibition of Inflammation (Contact Hypersensitivity Model) | Partial inhibition of inflammatory response. | Significant inhibition of inflammatory response. | [7][8] |
| Disease Progression (Collagen-Induced Arthritis Model) | Partially inhibits disease progression. | A single dose completely inhibited disease for over 30 days. | [7][8] |
| Joint Damage Reversal (Established Arthritis Model) | No reversal of joint damage observed. | Appeared to heal joints of previously arthritic mice; restoration of normal joint architecture in at least 40% of mice. | [7] |
| Systemic Steroid Biomarkers (Corticosterone) | No effect. | Minimal effect on systemic corticosterone levels. | [7][8][9] |
These preclinical findings suggest that by targeting glucocorticoids to inflammatory cells, anti-TNFα-glucocorticoid conjugates can achieve superior efficacy compared to anti-TNFα antibodies alone, and at doses that may avoid the systemic side effects typically associated with steroid therapy.[7]
Experimental Protocols
The following are representative protocols that could be employed to compare the efficacy of a novel conjugate like "this compound" with a traditional anti-TNFα biologic.
In Vitro Assay: Cytokine Release Assay
Objective: To measure the inhibition of pro-inflammatory cytokine release from immune cells.
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Stimulation: Plate PBMCs and stimulate with a pro-inflammatory agent such as lipopolysaccharide (LPS).
-
Treatment: Concurrently treat the stimulated cells with varying concentrations of the anti-TNFα biologic or the anti-TNFα-glucocorticoid conjugate.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound to determine their relative potency in inhibiting cytokine release.
Caption: A typical workflow for an in vitro cytokine release assay.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic efficacy in a preclinical model of rheumatoid arthritis.
-
Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.
-
Disease Monitoring: Monitor the mice for the onset and severity of arthritis, typically starting from day 21. Clinical scores are assigned based on paw swelling and inflammation.
-
Treatment: Once arthritis is established (e.g., clinical score ≥ 4), randomize mice into treatment groups: vehicle control, anti-TNFα biologic, and the anti-TNFα-glucocorticoid conjugate. Administer treatments via an appropriate route (e.g., intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor clinical scores, paw thickness, and body weight for a defined period (e.g., 28 days).
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure systemic biomarkers of inflammation and steroid side effects (e.g., serum corticosterone).
Conclusion
The development of anti-TNFα-glucocorticoid conjugates like "this compound" represents a promising strategy in the field of anti-inflammatory therapeutics. By combining the targeting specificity of a monoclonal antibody with the potent, broad-spectrum anti-inflammatory activity of a glucocorticoid, these novel agents have the potential to offer enhanced efficacy and an improved safety profile compared to traditional anti-TNFα biologics. The preclinical data from similar molecules are encouraging, suggesting that this approach could lead to more effective treatments for autoimmune and inflammatory diseases. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this innovative class of drugs.
References
- 1. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. journalajrb.com [journalajrb.com]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 7. Development of a Novel Anti TNF-Steroid Antibody Drug Conjugate That Shows Promising Efficacy at Doses That Avoid Steroid Side Effects in a Mouse Model of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. | BioWorld [bioworld.com]
- 9. Anti-TNF Thioester Glucocorticoid Antibody-Drug Conjugate Fully Inhibits Inflammation with Minimal Effect on Systemic Corticosterone Levels in a Mouse Arthritis Model. | Semantic Scholar [semanticscholar.org]
Confirming In Vivo Target Engagement of "Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Glucocorticoid receptor agonist-3 Ala-Ala-Mal," an antibody-drug conjugate (ADC) payload, designed for targeted delivery to tissues expressing Tumor Necrosis Factor-alpha (TNFα). Due to the limited publicly available in vivo data for this specific molecule, this guide will heavily reference the extensively studied and structurally similar anti-TNFα-glucocorticoid receptor modulator (GRM) ADC, ABBV-3373, as a surrogate to illustrate the principles of in vivo target engagement. We will compare this targeted approach with traditional systemic glucocorticoids like dexamethasone and other selective glucocorticoid receptor modulators (SEGRMs).
Executive Summary
The strategic conjugation of a glucocorticoid receptor (GR) agonist to an anti-TNFα antibody aims to concentrate the therapeutic effect at sites of inflammation, thereby enhancing efficacy while minimizing the systemic side effects associated with conventional glucocorticoid therapy. In vivo studies of the surrogate ADC, ABBV-3373, in animal models of arthritis and contact hypersensitivity have demonstrated potent anti-inflammatory activity with a significantly improved safety profile compared to systemic glucocorticoids. Key findings indicate that this targeted delivery approach leads to sustained efficacy at the site of inflammation with minimal impact on systemic biomarkers of GR activation, such as serum cortisol levels.
Comparative In Vivo Performance
The following tables summarize the key in vivo data for the anti-TNF-GRM ADC (represented by ABBV-3373), systemic glucocorticoids (dexamethasone), and selective glucocorticoid receptor modulators (SEGRMs).
Table 1: Efficacy in a Mouse Model of Collagen-Induced Arthritis
| Treatment | Dosage | Efficacy Outcome | Systemic Biomarker (Cortisol/Corticosterone) | Citation(s) |
| Anti-TNF-GRM ADC (ABBV-3373 surrogate) | Single 10 mg/kg i.p. dose at disease onset | Complete inhibition of arthritis for >30 days. Attenuation of arthritic phenotype when administered at peak of disease. | Minimal to no impact on serum cortisol/corticosterone levels. | [1][2][3] |
| Anti-TNF Monoclonal Antibody | N/A (Control) | Partial inhibition of disease. | No direct effect. | [2][3] |
| Dexamethasone | N/A | Effective at reducing inflammation, but associated with systemic side effects. | Significant suppression of endogenous corticosterone. | [4] |
Table 2: Efficacy in a Mouse Model of Contact Hypersensitivity
| Treatment | Dosage | Efficacy Outcome | Systemic Biomarker (Corticosterone) | Citation(s) |
| Anti-TNF-GRM ADC (murine surrogate) | Up to 100 mg/kg | Significant inhibition of inflammatory response (e.g., ear swelling). | Minimal effects on corticosterone levels. | [3][5] |
| Dexamethasone | N/A | Potent inhibition of inflammation. | Significant systemic effects. | [6] |
Table 3: Clinical Trial Data in Rheumatoid Arthritis (ABBV-3373)
| Study Phase | Patient Population | Key Efficacy Endpoint | Systemic Biomarker (Serum Cortisol) | Citation(s) |
| Phase 2a | Moderate to severe RA | Greater improvement in DAS28-CRP vs. historical adalimumab data. | No systemic glucocorticoid effects observed. | [7][8][9] |
| Phase 1 | Healthy Volunteers | N/A | No impact on serum cortisol at predicted therapeutic doses. A transient effect was seen only at the highest dose (900 mg i.v.). | [3][10][11][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing in vivo target engagement.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Experimental Workflow for In Vivo Target Engagement.
Detailed Experimental Protocols
1. Collagen-Induced Arthritis (CIA) Mouse Model
-
Objective: To evaluate the therapeutic efficacy of the test compounds in a model of rheumatoid arthritis.
-
Method:
-
Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: Upon the onset of arthritis, mice are treated with the anti-TNF-GRM ADC, dexamethasone, a SEGRM, or vehicle control via intraperitoneal (i.p.) or oral administration.
-
Assessment: Arthritis severity is scored visually based on erythema and swelling of the paws. Paw thickness is measured with calipers.
-
Endpoint Analysis: At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion. Blood is collected for systemic biomarker analysis.
-
2. Contact Hypersensitivity (CHS) Mouse Model
-
Objective: To assess the anti-inflammatory effects of the test compounds in a T-cell-mediated skin inflammation model.
-
Method:
-
Sensitization: Mice are sensitized by applying a hapten (e.g., dinitrofluorobenzene) to the shaved abdomen.
-
Challenge: Several days later, the mice are challenged by applying the hapten to one ear.
-
Treatment: Test compounds are administered prior to or after the challenge.
-
Assessment: Ear swelling is measured at various time points after the challenge as an indicator of the inflammatory response.
-
Endpoint Analysis: Ear tissue can be collected for histological analysis and measurement of inflammatory mediators.
-
3. In Vivo Gene Expression Analysis for GR Target Engagement
-
Objective: To quantify the in vivo engagement of the glucocorticoid receptor by measuring the expression of GR-responsive genes.
-
Method:
-
Dosing and Tissue Collection: Animals are dosed with the test compound, and tissues of interest (e.g., spleen, liver, skin) and whole blood are collected at various time points.
-
RNA Extraction: Total RNA is extracted from the collected tissues.
-
Quantitative PCR (qPCR): The expression levels of GR target genes (e.g., FKBP5, GILZ, DDIT4) are quantified by qPCR. Gene expression is normalized to a housekeeping gene.
-
Data Analysis: The fold change in gene expression relative to the vehicle-treated group is calculated to determine the extent of GR activation or repression.
-
4. Positron Emission Tomography (PET) Imaging for GR Occupancy
-
Objective: To non-invasively visualize and quantify the occupancy of the glucocorticoid receptor in vivo.
-
Method:
-
Radiotracer: A PET radioligand that specifically binds to the GR (e.g., 18F-GR02) is used.
-
Imaging Protocol:
-
A baseline PET scan is performed to measure the baseline GR availability.
-
The animal is then treated with the test compound.
-
A second PET scan is conducted to measure GR availability after treatment.
-
-
Data Analysis: The reduction in radiotracer binding in the second scan compared to the baseline scan is used to calculate the percentage of GR occupancy by the test compound. This can be performed in various tissues of interest.[13][14]
-
Conclusion
The targeted delivery of a glucocorticoid receptor agonist via an anti-TNFα antibody, as exemplified by the data from ABBV-3373, represents a promising strategy to enhance the therapeutic index of glucocorticoids. The in vivo data strongly suggest that this approach can achieve potent, localized anti-inflammatory effects with a significantly reduced risk of systemic side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of such targeted therapies against traditional and other novel glucocorticoid receptor modulators.
References
- 1. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 5. Anti-TNF Thioester Glucocorticoid Antibody-Drug Conjugate Fully Inhibits Inflammation with Minimal Effect on Systemic Corticosterone Levels in a Mouse Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Novel Antibody Drug Conjugate ABBV-3373 Shows Improvement in Disease Activity in Phase 2a Study of Patients with Rheumatoid Arthritis [prnewswire.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. news.abbvie.com [news.abbvie.com]
- 10. | BioWorld [bioworld.com]
- 11. ard.bmj.com [ard.bmj.com]
- 12. ABBV-3373 / AbbVie [delta.larvol.com]
- 13. Measuring glucocorticoid receptor expression in vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Assessing the Therapeutic Index of Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of "Glucocorticoid receptor agonist-3 Ala-Ala-Mal," an antibody-drug conjugate (ADC) comprising an anti-human tumor necrosis factor-alpha (TNFα) antibody linked to a glucocorticoid receptor (GR) agonist. Due to the limited availability of public data on this specific molecule, this guide leverages preclinical findings from highly analogous anti-TNFα-GR modulator (GRM) ADCs, such as ABBV-3373, to provide a representative analysis of its potential therapeutic profile compared to conventional glucocorticoids and anti-TNFα biologics.
"this compound" is designed for the targeted delivery of a glucocorticoid payload to TNFα-expressing cells, which are pivotal in many autoimmune and inflammatory diseases. This approach aims to enhance the local anti-inflammatory efficacy while minimizing the systemic side effects commonly associated with glucocorticoid therapy.
Comparative Efficacy and Safety Profile
The therapeutic index, a measure of a drug's safety, is the ratio between its therapeutic and toxic doses. For anti-inflammatory agents, this is often evaluated by comparing the dose required for a desired anti-inflammatory effect (efficacy) with the dose that causes systemic side effects (toxicity). In the context of glucocorticoid-based therapies, a key indicator of systemic toxicity is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, which can be monitored by measuring systemic corticosterone or cortisol levels.
Recent studies on anti-TNF-GRM ADCs have demonstrated a significant improvement in the therapeutic window compared to traditional glucocorticoids. These ADCs show potent anti-inflammatory activity in animal models of arthritis and contact hypersensitivity with minimal impact on systemic corticosterone levels, a sensitive biomarker for systemic GR-mediated effects.[1][2]
Quantitative Data Summary
The following tables summarize representative preclinical data from studies on analogous anti-TNFα-GRM ADCs. This data is intended to provide a comparative benchmark for assessing the potential therapeutic index of "this compound."
Table 1: In Vivo Efficacy in Mouse Models of Inflammation
| Compound/Treatment Group | Model | Key Efficacy Endpoint | Results |
| Anti-TNFα-GRM ADC | Collagen-Induced Arthritis (CIA) | Reduction in paw swelling | A single dose (e.g., 10 mg/kg) can completely inhibit arthritis for over 30 days.[3][4][5] |
| Anti-TNFα Monoclonal Antibody | Collagen-Induced Arthritis (CIA) | Reduction in paw swelling | Partially inhibits disease progression.[4][5] |
| Anti-TNFα-GRM ADC | Contact Hypersensitivity (CHS) | Reduction in ear swelling | Significantly inhibited the inflammatory response.[6][7] |
| Vehicle Control | CIA and CHS | Paw/Ear Swelling | Progressive increase in inflammation. |
Table 2: Systemic Safety Biomarkers in Mice
| Compound/Treatment Group | Model | Safety Biomarker | Results |
| Anti-TNFα-GRM ADC | Contact Hypersensitivity (CHS) | Systemic Corticosterone Levels | Minimal effect on systemic corticosterone levels at therapeutic doses.[1][2] |
| Systemic Glucocorticoid | Various | Systemic Corticosterone Levels | Significant suppression of endogenous corticosterone. |
| Anti-TNFα-GRM ADC | Collagen-Induced Arthritis (CIA) | Bone Loss and Cartilage Damage | Halted bone loss and cartilage damage.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic indices. Below are outlines of key experimental protocols relevant to the evaluation of "this compound."
In Vitro Assays
1. Glucocorticoid Receptor (GR) Transactivation Assay
-
Objective: To determine the potency of the glucocorticoid payload in activating the GR.
-
Methodology:
-
HEK293 cells are transiently or stably transfected with a GR expression vector and a reporter plasmid containing multiple glucocorticoid response elements (GREs) upstream of a luciferase reporter gene.
-
Cells are treated with varying concentrations of the test compound (the GR agonist payload) or a reference agonist (e.g., dexamethasone).
-
After an incubation period (typically 18-24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the compound.[8][9]
-
2. NF-κB Reporter Assay
-
Objective: To assess the anti-inflammatory activity of the compound by measuring the inhibition of TNFα-induced NF-κB activation.
-
Methodology:
-
A suitable cell line (e.g., HeLa or Jurkat) is stably transfected with a reporter construct containing NF-κB binding sites upstream of a luciferase gene.[10]
-
Cells are pre-treated with the test compound ("this compound" or its payload) for a specified time.
-
NF-κB activation is then stimulated with TNFα.
-
After incubation, luciferase activity is measured. A decrease in luciferase signal indicates inhibition of the NF-κB pathway.[11][12][13]
-
In Vivo Models
1. Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the therapeutic efficacy of the ADC in a model that mimics human rheumatoid arthritis.
-
Methodology:
-
Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.[14][15][16][17]
-
Treatment: Once arthritis develops (typically 28-35 days after the primary immunization), mice are treated with a single dose of the anti-TNFα-GRM ADC, the parent anti-TNFα antibody, a vehicle control, or a reference compound.
-
Assessment: The severity of arthritis is monitored over time by scoring paw swelling. Histopathological analysis of the joints can be performed at the end of the study to assess cartilage and bone erosion.[6][18]
-
2. Delayed-Type Hypersensitivity (DTH) in Mice
-
Objective: To assess the compound's effect on T-cell mediated inflammation.
-
Methodology:
-
Sensitization: Mice are sensitized by applying a hapten (e.g., dinitrofluorobenzene - DNFB) to a shaved area of the skin.[19]
-
Challenge: Several days later, the ear of the sensitized mouse is challenged with a lower dose of the same hapten.[20][21][22]
-
Treatment: The test ADC is administered before or at the time of the ear challenge.
-
Assessment: The inflammatory response is quantified by measuring the increase in ear thickness 24-48 hours after the challenge.[23]
-
3. Measurement of Systemic Corticosterone Levels
-
Objective: To assess the systemic impact of the glucocorticoid payload on the HPA axis.
-
Methodology:
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of action for an anti-TNFα-GRM ADC.
Caption: Experimental workflow for determining the therapeutic index.
Caption: Logical comparison of targeted vs. systemic delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-TNF Thioester Glucocorticoid Antibody-Drug Conjugate Fully Inhibits Inflammation with Minimal Effect on Systemic Corticosterone Levels in a Mouse Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. | BioWorld [bioworld.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. signosisinc.com [signosisinc.com]
- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 18. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
- 21. Delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 24. research-portal.uu.nl [research-portal.uu.nl]
- 25. Measurement of corticosterone in mice: a protocol for a mapping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Corticosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 27. sceti.co.jp [sceti.co.jp]
Benchmarking Glucocorticoid Receptor Agonist-3 Ala-Ala-Mal Against Other Immunomodulatory ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Glucocorticoid receptor agonist-3 Ala-Ala-Mal," an anti-TNFα antibody-drug conjugate (ADC) with a glucocorticoid receptor agonist payload, against other emerging classes of immunomodulatory ADCs. The aim is to equip researchers and drug development professionals with the necessary data and methodologies to evaluate the performance of these novel therapeutics. This comparison focuses on preclinical and early clinical data, highlighting key performance indicators such as efficacy in relevant disease models and markers of immunomodulation.
Executive Summary
Immunomodulatory ADCs represent a promising therapeutic modality designed to selectively deliver immune-stimulating or -suppressing agents to target tissues, thereby enhancing therapeutic efficacy while minimizing systemic side effects. This guide benchmarks a glucocorticoid-based ADC against two other prominent classes of immunomodulatory ADCs: those with Toll-like receptor (TLR) agonists and STING agonist payloads. While direct head-to-head studies are limited, this guide collates available data to provide a comparative overview of their mechanisms of action, preclinical efficacy, and potential clinical applications.
Comparative Data Overview
The following tables summarize the available quantitative data for different classes of immunomodulatory ADCs. It is important to note that these data are collated from various studies and are not from direct comparative experiments.
Table 1: Preclinical Efficacy of Glucocorticoid-Based Immunomodulatory ADCs
| ADC Target & Payload | Model | Key Efficacy Readout | Results |
| Anti-TNFα-Glucocorticoid | Delayed-Type Hypersensitivity (DTH) Mouse Model | Reduction in ear swelling | Demonstrated better ear swelling remission than the parent anti-TNFα antibody.[1] |
| Anti-TNFα-Glucocorticoid | Collagen Antibody-Induced Arthritis (CAIA) Mouse Model | Improvement in disease severity score and histopathology | Significantly improved disease severity and histopathology at a relatively low dose.[1] |
| Anti-TNF-GRM (ABBV-3373) | Collagen-Induced Arthritis (CIA) Mouse Model | Inhibition of arthritis | A single dose completely inhibited arthritis for over 30 days.[1] |
| Anti-CD74-Glucocorticoid | In vitro B cell proliferation assay | Inhibition of B cell proliferation | Significantly inhibited B cell proliferation. |
Table 2: Preclinical Efficacy of TLR7/8 Agonist Immunomodulatory ADCs
| ADC Target & Payload | Model | Key Efficacy Readout | Results |
| Anti-HER2-TLR7/8 Agonist | In vitro co-culture with human cancer cell lines and leukocytes | Activation of primary Antigen Presenting Cells (APCs) | Potently activated APCs, leading to increased co-stimulatory molecule expression (CD40, CD86) and secretion of pro-inflammatory cytokines (e.g., TNFα). |
| Anti-LIV1-TLR7/8 Agonist | In vivo syngeneic tumor models | Antitumor activity | Displayed robust antitumor activity and was well-tolerated in toxicology studies.[2][3] |
| Generic Tumor-Targeting-TLR7/8 Agonist | In vivo preclinical models | Infiltration of immune cells into tumors | Demonstrated robust in vitro and in vivo efficacy.[4] |
Table 3: Preclinical Efficacy of STING Agonist Immunomodulatory ADCs
| ADC Target & Payload | Model | Key Efficacy Readout | Results |
| Anti-EGFR-STING Agonist | Syngeneic mouse tumor models | Antitumor efficacy and survival | Exhibited strong antitumor efficacy and was well-tolerated. Combination with an anti-PD-L1 antibody completely suppressed tumor growth and led to 100% survival.[5][6] |
| Anti-HER2-STING Agonist | In vivo mouse models | STING activation in tumors and antitumor activity | Increased antitumor activity and reduced systemic cytokine elevations compared to a free STING agonist.[7] |
| Anti-CCR2-STING Agonist (TAK-500) | Human lung cancer explant ex vivo system | Reduction in tumor proliferation and increase in apoptosis | Significantly reduced tumor cell proliferation (Ki-67) and increased apoptosis (cleaved caspase-3).[8] |
Mechanism of Action and Signaling Pathways
The distinct payloads of these immunomodulatory ADCs dictate their mechanisms of action and the signaling pathways they engage.
Glucocorticoid Receptor Agonist ADCs
These ADCs deliver a glucocorticoid payload to cells expressing the target antigen, such as TNFα-expressing immune cells in inflammatory conditions. The internalized glucocorticoid then activates the glucocorticoid receptor (GR), leading to the modulation of gene expression. This typically results in the suppression of pro-inflammatory cytokines and an overall anti-inflammatory effect.
TLR7/8 Agonist ADCs
ADCs armed with TLR7/8 agonists are designed to activate these innate immune receptors within the tumor microenvironment. Upon internalization by antigen-presenting cells (APCs) that have engulfed tumor cells targeted by the ADC, the TLR7/8 agonist payload is released and engages with endosomal TLR7 and TLR8. This triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines and type I interferons, which in turn stimulate an anti-tumor immune response.
STING Agonist ADCs
STING (Stimulator of Interferon Genes) agonist ADCs deliver a payload that activates the STING pathway in tumor cells or immune cells within the tumor microenvironment. Upon release, the STING agonist binds to STING proteins on the endoplasmic reticulum, triggering a signaling cascade involving TBK1 and IRF3. This leads to the production of type I interferons and other pro-inflammatory cytokines, which promote the recruitment and activation of various immune cells, including dendritic cells and T cells, to mount a robust anti-tumor response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of the glucocorticoid payload for the glucocorticoid receptor.
-
Principle: A competitive binding assay where the test compound (glucocorticoid payload) competes with a fluorescently labeled glucocorticoid ligand for binding to a purified GR protein.
-
Materials: Purified recombinant human GR, fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red), test compound, assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the GR protein, the fluorescently labeled glucocorticoid, and the test compound dilutions.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the fluorescent ligand binding.
-
Glucocorticoid Response Element (GRE) Reporter Assay
This cell-based assay measures the ability of the ADC to activate GR-mediated gene transcription.
-
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple copies of the Glucocorticoid Response Element (GRE). Activation of the GR by the ADC's payload leads to the expression of luciferase, which can be quantified.
-
Materials: A suitable cell line (e.g., A549) stably transfected with a GRE-luciferase reporter construct, cell culture medium, the ADC, a luciferase assay system.
-
Procedure:
-
Seed the reporter cells in a multi-well plate.
-
Treat the cells with various concentrations of the ADC.
-
Incubate for a specified period (e.g., 24 hours) to allow for ADC internalization, payload release, and reporter gene expression.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value, representing the concentration of the ADC that produces 50% of the maximal luciferase activity.
-
LPS-Induced Cytokine Release Assay
This assay assesses the anti-inflammatory activity of the ADC by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines. The ability of the ADC to suppress this cytokine release is then measured.
-
Materials: PBMCs or a suitable cell line, cell culture medium, LPS, the ADC, ELISA kits for the cytokines of interest (e.g., TNFα, IL-6, IL-1β).
-
Procedure:
-
Culture the immune cells in a multi-well plate.
-
Pre-incubate the cells with different concentrations of the ADC.
-
Stimulate the cells with LPS.
-
Incubate for an appropriate time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines in the supernatant using ELISA.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Delayed-Type Hypersensitivity (DTH) Mouse Model
This in vivo model evaluates the immunomodulatory and anti-inflammatory effects of the ADC on a T-cell mediated inflammatory response.
-
Principle: Mice are sensitized with an antigen (e.g., keyhole limpet hemocyanin (KLH) or dinitrofluorobenzene (DNFB)). After a few days, they are challenged with the same antigen in the ear or footpad, which elicits a localized inflammatory response characterized by swelling. The ability of the ADC to reduce this swelling is a measure of its efficacy.
-
Procedure:
-
Sensitization: Inject mice subcutaneously with the antigen emulsified in an adjuvant.
-
Treatment: Administer the ADC or a control substance to the mice according to the desired dosing regimen.
-
Challenge: After 5-7 days, inject the antigen into the pinna of one ear or one hind footpad. The contralateral ear or footpad is injected with the vehicle as a control.
-
Measurement: Measure the thickness of the ear or footpad at various time points (e.g., 24, 48, and 72 hours) after the challenge using a caliper.
-
Analysis: The difference in swelling between the antigen-challenged and vehicle-challenged sites is calculated as the DTH response. The percentage of inhibition of the DTH response by the ADC is then determined.
-
Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
This is a rapid and reproducible in vivo model of inflammatory arthritis that is used to assess the efficacy of anti-arthritic therapies.
-
Principle: Arthritis is induced in mice by injecting a cocktail of monoclonal antibodies against type II collagen, followed by an injection of LPS a few days later. This leads to the rapid development of joint inflammation, swelling, and cartilage and bone erosion.
-
Procedure:
-
Induction: Administer the anti-collagen antibody cocktail intravenously or intraperitoneally on day 0.
-
LPS Challenge: On day 3, inject LPS intraperitoneally to synchronize and enhance the arthritic response.
-
Treatment: Administer the ADC or control substance at the desired dose and schedule.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of swelling and erythema. The total clinical score per mouse is the sum of the scores for all four paws.
-
Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and cartilage and bone erosion.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an immunomodulatory ADC.
Conclusion
"this compound" and other glucocorticoid-based ADCs offer a targeted approach to delivering potent anti-inflammatory agents, with preclinical data demonstrating their potential in models of autoimmune and inflammatory diseases. In comparison, TLR7/8 agonist and STING agonist ADCs are being primarily explored for their ability to stimulate a robust anti-tumor immune response in the context of cancer immunotherapy. The choice of an immunomodulatory ADC platform will ultimately depend on the specific therapeutic indication and the desired immunological outcome. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of this exciting class of therapeutics. Further head-to-head studies will be crucial to definitively establish the relative merits of each approach.
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a First-in-Class LIV1-TLR7/8 Immunomodulatory Conjugate with Robust Myeloid Activation and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
- 7. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Illuminating the Target: An In Vivo Imaging Comparison for Validating Targeted Glucocorticoid Delivery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo imaging techniques to validate the targeted delivery of "Glucocorticoid receptor agonist-3 Ala-Ala-Mal" (GC-3-AAM), an antibody-drug conjugate (ADC), against alternative targeted delivery systems. Experimental data and detailed protocols are provided to support the evaluation of these advanced therapeutic strategies.
The targeted delivery of glucocorticoids holds immense promise for treating inflammatory and autoimmune diseases by maximizing therapeutic efficacy at the site of action while minimizing systemic side effects. "this compound" represents a sophisticated approach, leveraging an antibody to deliver a potent glucocorticoid receptor agonist directly to target cells. Validating the precision of this delivery in a living organism is paramount. This guide explores and compares various in vivo imaging modalities used to track and quantify the biodistribution and target accumulation of GC-3-AAM and its alternatives.
Comparative Analysis of Targeted Glucocorticoid Delivery Systems
The targeted delivery of glucocorticoids is being explored through several innovative platforms. Here, we compare the in vivo performance of the antibody-drug conjugate approach (represented by an anti-TNFα-glucocorticoid conjugate as a proxy for GC-3-AAM) with two prominent alternatives: liposomal glucocorticoids and nanoparticle-based glucocorticoid delivery systems.
| Delivery System | Targeting Moiety | Glucocorticoid Payload (Example) | In Vivo Imaging Modality | Key Performance Metrics | Reference |
| Antibody-Drug Conjugate (ADC) | Anti-TNFα Monoclonal Antibody | Glucocorticoid Receptor Modulator | Magnetic Resonance Imaging (MRI) & Micro-Computed Tomography (µCT) | Reduced paw swelling and bone erosion in a rat collagen-induced arthritis (CIA) model. | [1] |
| Liposomal Glucocorticoids | Enhanced Permeability and Retention (EPR) Effect | Methylprednisolone Hemisuccinate | Positron Emission Tomography (PET)/CT | High uptake in inflamed joints (3.6 ± 1.5 %ID) compared to non-inflamed joints (0.5 ± 0.1 %ID) in a mouse model of inflammatory arthritis. | [2] |
| Nanoparticle-Based Delivery | Passive Targeting (EPR Effect) & Macrophage Uptake | Betamethasone Phosphate | Fluorescence Imaging | Significant reduction in paw edema and preferential accumulation in peribronchial and alveolar M2 macrophages in a mouse model of acute lung injury. | [3][4] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for in vivo imaging of targeted drug delivery.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparison, the following are detailed protocols for key in vivo imaging experiments.
Protocol 1: SPECT/CT Imaging of Radiolabeled Antibody-Drug Conjugates
This protocol is adapted for the in vivo tracking of a radiolabeled ADC, such as a hypothetical 111In-labeled GC-3-AAM, in a mouse model of rheumatoid arthritis.
1. Radiolabeling of the Antibody-Drug Conjugate:
-
Conjugate the ADC with a bifunctional chelator (e.g., DTPA).
-
Label the chelated ADC with a radionuclide suitable for SPECT imaging (e.g., Indium-111).
-
Purify the radiolabeled ADC using size-exclusion chromatography to remove unbound radionuclide.
-
Determine the radiolabeling efficiency and specific activity.
2. Animal Model:
-
Induce collagen-induced arthritis (CIA) in DBA/1J mice.
-
Monitor disease progression by clinical scoring of paw swelling.
3. In Vivo SPECT/CT Imaging:
-
Anesthetize the mice (e.g., with isoflurane).
-
Intravenously inject the radiolabeled ADC (e.g., 5-10 MBq) into the tail vein.
-
Acquire whole-body SPECT/CT images at multiple time points (e.g., 24, 48, and 72 hours post-injection) using a preclinical SPECT/CT scanner.
-
The CT scan provides anatomical reference for the SPECT data.
4. Ex Vivo Biodistribution:
-
After the final imaging session, euthanize the mice.
-
Harvest major organs and inflamed joints.
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
5. Data Analysis:
-
Reconstruct SPECT images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the inflamed joints and other organs to quantify radioactivity uptake.
-
Correlate the imaging data with the ex vivo biodistribution data and clinical scores of arthritis.
Protocol 2: In Vivo Fluorescence Imaging of Nanoparticle-Based Delivery
This protocol outlines the procedure for tracking fluorescently labeled nanoparticles delivering glucocorticoids in a mouse model of acute lung injury.
1. Formulation of Fluorescent Nanoparticles:
-
Synthesize nanoparticles (e.g., inorganic-organic hybrid nanoparticles) encapsulating both the glucocorticoid (e.g., betamethasone phosphate) and a near-infrared fluorescent dye (e.g., DY-647).[3]
-
Characterize the nanoparticles for size, drug load, and fluorescence stability.
2. Animal Model:
-
Induce acute lung injury in mice (e.g., via intranasal administration of an allergen).
3. In Vivo Fluorescence Imaging:
-
Anesthetize the mice.
-
Administer the fluorescent nanoparticles (e.g., via intravenous or intratracheal route).
-
Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 24 hours post-administration) using an in vivo imaging system (IVIS) equipped with appropriate filters for the chosen fluorophore.
4. Ex Vivo Imaging and Analysis:
-
After the final in vivo imaging, euthanize the mice.
-
Harvest the lungs and other major organs.
-
Perform ex vivo fluorescence imaging of the organs to confirm the in vivo signal.
-
Homogenize tissues to quantify fluorescence intensity using a plate reader.
-
Prepare tissue sections for fluorescence microscopy to identify the specific cell types that have taken up the nanoparticles (e.g., by co-staining with cell-specific markers).[4]
5. Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., the lungs) in the in vivo images.
-
Correlate the imaging data with the ex vivo fluorescence quantification and histological findings.
Conclusion
The validation of targeted drug delivery in vivo is a critical step in the development of advanced therapeutics like "this compound". While direct in vivo imaging data for this specific ADC is not yet widely published, data from structurally similar anti-TNFα-glucocorticoid ADCs, alongside robust data from alternative platforms like liposomes and nanoparticles, provide a strong framework for comparison.
SPECT/CT offers excellent sensitivity and quantitative capabilities for tracking radiolabeled ADCs, providing detailed biodistribution data.[5] Fluorescence imaging, while having limitations in tissue penetration, is a powerful tool for visualizing the accumulation of nanoparticle-based systems, especially in superficial tissues or ex vivo.[3][6] The choice of imaging modality will ultimately depend on the specific research question, the properties of the delivery system, and the disease model. The protocols and comparative data presented in this guide are intended to assist researchers in designing and interpreting in vivo imaging studies to validate and optimize the targeted delivery of glucocorticoids.
References
- 1. Translational Imaging of Treatment Effects for a Novel Anti-TNF-Steroid Antibody Drug Conjugate in a Rat Model of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. PET Imaging of Liposomal Glucocorticoids using 89Zr-oxine: Theranostic Applications in Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Fluorescent Hybrid Nanoparticles for Traceable Delivery of Glucocorticoids to Inflammatory Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-based Tracers for PET/SPECT Imaging of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
